3-chloro-2-(1H-pyrazol-1-yl)aniline
Description
Significance of Heterocyclic Compounds in Contemporary Chemistry
Heterocyclic compounds, which are cyclic structures containing at least one atom other than carbon within the ring, are fundamental to medicinal chemistry. mdpi.comijprajournal.com Their prevalence is highlighted by the fact that over 85% of all biologically active chemical entities contain a heterocyclic scaffold. nih.gov These structures provide a versatile framework for chemists to modify properties such as solubility, lipophilicity, and hydrogen bonding capacity, which are crucial for optimizing the absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) profiles of potential drug candidates. nih.gov The ability of heteroatoms like nitrogen, oxygen, and sulfur to form hydrogen bonds and engage in various interactions with biological targets makes them indispensable in the design of new therapeutic agents. rroij.comijsrtjournal.com
The Pyrazole (B372694) and Aniline (B41778) Structural Motifs in Bioactive Molecules
The two core components of 3-chloro-2-(1H-pyrazol-1-yl)aniline, the pyrazole and aniline motifs, are themselves significant pharmacophores.
Pyrazole , a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery. nih.govresearchgate.net Its derivatives have been extensively studied and are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anticancer properties. ontosight.ainih.govnih.gov A number of approved drugs, such as the anti-inflammatory celecoxib (B62257) and the erectile dysfunction treatment sildenafil, contain a pyrazole nucleus. nih.govresearchgate.net
Aniline , a simple aromatic amine, and its derivatives are also crucial building blocks in medicinal chemistry. The amino group can be readily functionalized, allowing for the synthesis of a diverse array of compounds. Aniline-derived structures are found in numerous pharmaceuticals, contributing to their biological activity and pharmacokinetic properties.
Rationale for Investigating this compound Scaffold
The rationale for investigating the this compound scaffold lies in the synergistic potential of its constituent parts. The combination of the biologically active pyrazole ring with the versatile aniline moiety, further substituted with a chlorine atom, creates a unique chemical entity with the potential for novel biological activities. The chlorine atom can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its interaction with biological targets and improving its drug-like properties.
This specific scaffold serves as a key intermediate in the synthesis of more complex molecules. For instance, it is a precursor in the preparation of potent androgen receptor (AR) antagonists, which are valuable in the treatment of prostate cancer. google.comtdcommons.org
Research Scope and Objectives for this compound
The primary research objective for this compound is its utilization as a building block in the synthesis of novel compounds with potential therapeutic applications. Current research focuses on developing efficient and scalable synthetic routes to this intermediate. google.com For example, processes involving Suzuki reactions have been explored for its preparation. google.com
Further research aims to explore the derivatization of the aniline and pyrazole rings to generate libraries of new compounds. These derivatives can then be screened for a wide range of biological activities, leveraging the known pharmacological potential of the pyrazole and aniline motifs. The ultimate goal is to identify new lead compounds for drug discovery programs.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-2-pyrazol-1-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-7-3-1-4-8(11)9(7)13-6-2-5-12-13/h1-6H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGSSJLZIMKAPCI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Chloro 2 1h Pyrazol 1 Yl Aniline and Its Analogues
Overview of Synthetic Strategies for 3-Chloro-2-(1H-pyrazol-1-yl)aniline and its Structural Motifs
The general approach to synthesizing this compound and related structures involves a combination of well-established and modern synthetic techniques. The key challenges lie in the precise placement of the chloro and pyrazolyl substituents on the aniline (B41778) ring.
The synthesis of complex heterocyclic compounds typically involves multi-step pathways where each step is designed to build a specific part of the final molecule. researchgate.net For a molecule like this compound, retrosynthetic analysis suggests a few logical disconnections. A primary strategy involves forming the pyrazole (B372694) ring onto a pre-functionalized aniline precursor. This often begins with a commercially available substituted nitrobenzene or aniline. The sequence typically involves:
Introduction of a hydrazine (B178648) or a group that can be converted to a hydrazine at the ortho position to the eventual amino group.
Cyclization with a three-carbon synthon to form the pyrazole ring.
Manipulation of other functional groups, such as the reduction of a nitro group to an amine, if not already present.
Modern approaches aim to increase efficiency through one-pot or multicomponent reactions (MCRs), which combine several steps into a single operation, saving time, reagents, and energy. nih.gov Continuous flow synthesis has also been reported for the multi-step conversion of anilines into pyrazole products, offering a streamlined and automated process. researchgate.net
The construction of the pyrazole ring is a cornerstone of the synthesis. Several robust methods have been developed over more than a century. mdpi.com
Cyclocondensation with 1,3-Dicarbonyl Compounds: The most classic and widely used method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its equivalent. mdpi.comnih.gov This approach is highly versatile, allowing for a wide range of substituents on the resulting pyrazole ring. mdpi.com
Reaction with α,β-Unsaturated Carbonyls: Hydrazines can react with α,β-unsaturated ketones or aldehydes. This reaction typically forms a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole. mdpi.comnih.gov
1,3-Dipolar Cycloaddition: This method involves the reaction of a diazo compound with an alkyne, providing a direct route to the pyrazole core. nih.gov It offers an alternative pathway, particularly for specific substitution patterns.
Multicomponent Reactions (MCRs): MCRs provide an efficient way to construct polysubstituted pyrazoles in a single step from three or more starting materials. nih.govnih.gov These reactions often proceed with high atom economy and operational simplicity.
Table 1: Key Strategies for Pyrazole Ring Synthesis
| Synthetic Strategy | Key Reactants | Description |
|---|---|---|
| Knorr Cyclocondensation | Hydrazine derivative + 1,3-Dicarbonyl compound | A classic, versatile method for forming substituted pyrazoles. mdpi.comnih.gov |
| Reaction with α,β-Unsaturated Carbonyls | Hydrazine derivative + α,β-Unsaturated ketone/aldehyde | Forms a pyrazoline intermediate that is subsequently oxidized to a pyrazole. mdpi.comnih.gov |
| Reaction with Acetylenic Ketones | Hydrazine derivative + Acetylenic ketone | A long-established method that can lead to mixtures of regioisomers. mdpi.com |
| 1,3-Dipolar Cycloaddition | Diazo compound + Alkyne | A direct cycloaddition approach to the pyrazole ring system. nih.gov |
| Multicomponent Reactions (MCRs) | e.g., Aldehyde + Malononitrile + Hydrazine | Multiple starting materials combine in a one-pot reaction to form complex pyrazoles. nih.govnih.gov |
The aniline moiety is typically introduced by using a substituted aniline as the starting material. For the target compound, a (2-amino-3-chlorophenyl)hydrazine would be an ideal precursor to react with a 1,3-dicarbonyl equivalent. However, such hydrazines can be unstable. A more common strategy involves starting with a corresponding nitroaniline, such as 2-chloro-6-nitroaniline. The synthesis proceeds by converting the aniline into a hydrazine, forming the pyrazole ring, and then reducing the nitro group to an amine in a later step. mdpi.com
Direct N-arylation of pyrazole with a protected or masked aniline derivative is another possibility, often achieved through metal-catalyzed cross-coupling reactions. Furthermore, methods have been developed for the direct preparation of N-aryl substituted pyrazoles from primary aromatic amines and diketones, using an electrophilic amination reagent. acs.org
The chlorine atom in this compound is a critical feature that must be incorporated strategically. There are two primary approaches:
Using a Pre-chlorinated Starting Material: The most straightforward method is to begin the synthesis with a commercially available aniline or nitrobenzene that already contains the desired chlorine atom at the correct position, such as 3-chloro-2-methylaniline or 2,6-dichloronitrobenzene. google.com This avoids potentially low-yielding or non-selective chlorination steps later in the synthesis.
Electrophilic Aromatic Substitution: If the chlorine is introduced later in the synthetic sequence, electrophilic chlorination of an aniline or a related precursor can be performed. However, directing the chlorination to the specific meta-position of an aniline can be challenging due to the strong ortho- and para-directing nature of the amino group. Therefore, this approach often requires the use of blocking groups or carefully controlled reaction conditions.
Detailed Synthetic Pathways to this compound and Related Structures
The construction of the pyrazole heterocycle is central to the synthesis of the target molecule. Cyclocondensation reactions are the most prevalent and reliable methods for this transformation.
Cyclocondensation is the leading method for synthesizing substituted pyrazoles. nih.gov It involves the reaction of a compound containing a hydrazine moiety (a bidentate nucleophile) with a 1,3-dielectrophilic species, most commonly a 1,3-dicarbonyl compound. nih.govnih.gov
The reaction between an arylhydrazine and a 1,3-diketone proceeds through initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. encyclopedia.pub When an unsymmetrical 1,3-diketone is used, a mixture of two regioisomers can be formed. mdpi.com The reaction's regioselectivity can be influenced by steric factors and the electronic nature of the substituents on both the hydrazine and the diketone. nih.gov
A variety of 1,3-dielectrophilic synthons can be employed in these reactions, expanding the scope and versatility of pyrazole synthesis.
Table 2: Examples of Precursors in Cyclocondensation for Pyrazole Synthesis
| 1,3-Dielectrophile Precursor | Hydrazine Partner | Resulting Pyrazole Type |
|---|---|---|
| 1,3-Diketones (e.g., Acetylacetone) | Substituted Hydrazine | Polysubstituted Pyrazoles mdpi.com |
| α,β-Ethylenic Ketones | Hydrazine Derivative | Pyrazoles (via Pyrazoline oxidation) nih.gov |
| Malononitrile Derivatives | Arylhydrazines | 5-Aminopyrazole-4-carbonitriles encyclopedia.pub |
| 4-Alkoxy-1,1,1-trifluoro-3-buten-2-ones | Hydrazine | 5-Trifluoromethyl-1H-pyrazoles nih.gov |
| Diethyl Oxalate and Alkylphenones | Hydrazines | Pyrazole-3-carboxylates nih.gov |
For the specific synthesis of this compound, a plausible pathway would start from 2-chloro-6-nitroaniline. This starting material would first undergo diazotization followed by reduction to form (2-nitro-6-chlorophenyl)hydrazine. This hydrazine intermediate can then be reacted with a suitable 1,3-dicarbonyl synthon, such as malondialdehyde or 1,1,3,3-tetramethoxypropane, in a cyclocondensation reaction to form 1-(2-nitro-6-chlorophenyl)-1H-pyrazole. The final step would be the reduction of the nitro group to an amine, yielding the target compound, this compound.
Cyclocondensation Reactions in Pyrazole Synthesis
Hydrazine and its Derivatives in Pyrazole Cyclization
The reaction of hydrazines with 1,3-dicarbonyl compounds or their equivalents is a fundamental and widely employed method for the synthesis of the pyrazole core. This reaction proceeds via a cyclocondensation mechanism. For the synthesis of N-aryl pyrazoles, such as the target molecule, an arylhydrazine is the key reagent.
The general mechanism involves the initial reaction of one nitrogen of the hydrazine with one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. Subsequent intramolecular condensation of the remaining nitrogen atom with the second carbonyl group, followed by dehydration, leads to the formation of the aromatic pyrazole ring. The choice of hydrazine derivative is crucial for introducing the desired substituent at the N1 position of the pyrazole. In the context of this compound, a (2-amino-6-chlorophenyl)hydrazine or a protected version thereof would be the ideal starting material to react with a suitable 1,3-dicarbonyl compound.
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| Hydrazine Hydrate | 1,3-Diketone | Acid or Base Catalyst | Substituted Pyrazole | Varies |
| Phenylhydrazine (B124118) | Ethyl Acetoacetate | Reflux | 1-Phenyl-3-methyl-5-pyrazolone | Good |
| Arylhydrazine | 1,3-Dicarbonyl Compound | Various Solvents | N-Aryl Pyrazole | Varies |
Condensation with 1,3-Difunctional Carbon Systems
A variety of 1,3-difunctional carbon systems can be utilized for the synthesis of the pyrazole ring. The most common among these are 1,3-diketones, β-ketoesters, and α,β-unsaturated ketones and aldehydes. The choice of the 1,3-dicarbonyl compound determines the substitution pattern on the carbon atoms of the resulting pyrazole ring. For an unsubstituted pyrazole ring as in the target molecule, malondialdehyde or its synthetic equivalents are often employed.
The reaction conditions for these condensations can vary significantly, from acidic to basic catalysis, and are often performed in protic solvents like ethanol. The regioselectivity of the reaction can be a concern when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, potentially leading to a mixture of isomers.
| 1,3-Difunctional System | Hydrazine Derivative | Key Feature |
| 1,3-Diketones | Substituted Hydrazines | Versatile for various substitution patterns. |
| β-Ketoesters | Arylhydrazines | Can lead to pyrazolone derivatives. |
| α,β-Unsaturated Ketones | Hydrazine Hydrate | Forms pyrazolines, which can be oxidized to pyrazoles. |
| Malondialdehyde | (2-amino-6-chlorophenyl)hydrazine | Leads to an unsubstituted pyrazole ring. |
Reductive Amination for Aniline Moiety Formation
The aniline functional group in this compound is often introduced by the reduction of a corresponding nitro group. Reductive amination, in a broader sense, can also refer to the formation of amines from carbonyl compounds, but in the context of synthesizing this specific aniline, the reduction of a pre-existing nitro group on the aromatic ring is the most common and efficient strategy.
This transformation is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. Chemical reduction methods are also widely used, employing reagents like tin(II) chloride (SnCl₂) in hydrochloric acid, or iron powder in acidic media. The choice of reducing agent is often dictated by the presence of other functional groups in the molecule that might be sensitive to certain reduction conditions. For instance, in the synthesis of this compound, the precursor would be 1-(2-chloro-6-nitrophenyl)-1H-pyrazole, which upon reduction of the nitro group, yields the desired aniline.
| Nitro Compound | Reducing Agent | Conditions | Product |
| 1-(2-chloro-6-nitrophenyl)-1H-pyrazole | H₂, Pd/C | Methanol, room temperature | This compound |
| Aromatic Nitro Compound | SnCl₂/HCl | Ethanol, reflux | Aromatic Amine |
| Substituted Nitrobenzene | Fe/NH₄Cl | Ethanol/Water, reflux | Substituted Aniline |
Nucleophilic Substitution Reactions in Derivatization
Nucleophilic substitution reactions are pivotal for the derivatization of the this compound scaffold. Both the aniline and pyrazole moieties can participate in such reactions, allowing for the introduction of a wide array of functional groups.
The amino group of the aniline is nucleophilic and can react with various electrophiles. For instance, acylation with acid chlorides or anhydrides can furnish the corresponding amides. Alkylation with alkyl halides can lead to secondary or tertiary amines. These reactions are typically carried out in the presence of a base to neutralize the acid generated during the reaction.
The pyrazole ring itself can also undergo nucleophilic substitution, particularly if it is appropriately activated with leaving groups. However, for the target molecule, derivatization primarily focuses on the aniline part. Furthermore, nucleophilic aromatic substitution can be a key step in the synthesis of the precursor, for example, by reacting a di-substituted benzene (B151609) with a pyrazole nucleophile.
| Substrate | Reagent | Reaction Type | Product |
| This compound | Acetyl Chloride | N-Acylation | N-(3-chloro-2-(1H-pyrazol-1-yl)phenyl)acetamide |
| This compound | Alkyl Halide | N-Alkylation | N-alkyl-3-chloro-2-(1H-pyrazol-1-yl)aniline |
| 1,2-dichloro-3-nitrobenzene | Pyrazole | Nucleophilic Aromatic Substitution | 1-(2-chloro-6-nitrophenyl)-1H-pyrazole |
Oxidative and Chlorination Reactions in Synthesis
Oxidative and chlorination reactions are crucial steps in both the synthesis of the precursors and the potential further functionalization of the target molecule.
Chlorination of the aniline ring can be achieved using various chlorinating agents. N-Chlorosuccinimide (NCS) is a common and relatively mild reagent for the regioselective chlorination of aromatic compounds. The directing effects of the amino and pyrazolyl substituents will influence the position of chlorination. Direct chlorination of 2-(1H-pyrazol-1-yl)aniline would likely lead to a mixture of products, hence the chloro-substituent is often introduced at an earlier stage of the synthesis, for instance, by starting with a chlorinated aniline or nitrobenzene derivative.
Oxidative reactions can be employed in the synthesis of the pyrazole ring from pyrazoline intermediates. Pyrazolines, formed from the reaction of α,β-unsaturated carbonyls with hydrazines, can be oxidized to the corresponding aromatic pyrazoles using a variety of oxidizing agents.
| Substrate | Reagent | Reaction Type | Product |
| 2-(1H-pyrazol-1-yl)aniline | N-Chlorosuccinimide (NCS) | Electrophilic Aromatic Chlorination | Chloro-substituted 2-(1H-pyrazol-1-yl)aniline |
| Pyrazoline derivative | Oxidizing agent (e.g., KMnO₄, DDQ) | Oxidation | Pyrazole derivative |
| 1-Aryl-1H-pyrazol-3-ol | POCl₃ | Chlorination | 3-Chloro-1-aryl-1H-pyrazole |
Advanced Synthetic Techniques and Optimization
To improve efficiency, yield, and environmental friendliness, advanced synthetic techniques and optimization of reaction conditions are continuously being explored.
Catalyst-Free Synthesis Protocols
In recent years, there has been a growing interest in developing catalyst-free synthetic methods to reduce costs and minimize metal contamination in the final products. For the synthesis of N-aryl pyrazoles, catalyst-free approaches often rely on thermal conditions or the use of microwave irradiation to promote the cyclocondensation reaction.
One notable catalyst-free approach involves the intramolecular cyclization of suitably functionalized precursors. For instance, a molecule containing both a hydrazine or a masked hydrazine functionality and a latent 1,3-dicarbonyl equivalent could be designed to undergo spontaneous or thermally induced cyclization to form the pyrazole ring without the need for an external catalyst. Such methods often offer advantages in terms of simplified purification procedures and reduced environmental impact.
| Reaction Type | Conditions | Key Advantage |
| Intramolecular Cyclization | Thermal or Microwave | Avoids metal catalysts and simplifies work-up. |
| Condensation of Hydrazine and 1,3-Diketone | Solvent-free, heat | Green chemistry approach, often with high yields. |
Reaction Condition Optimization (e.g., Temperature, Solvent, Time)
The efficiency of N-arylation reactions to form compounds like this compound is highly dependent on the choice of solvent, temperature, reaction time, catalyst system, and base. Optimization is crucial for maximizing product yield and minimizing side reactions.
Temperature: Reaction temperatures for the synthesis of N-aryl pyrazoles can vary significantly, from room temperature to high-heat conditions, often up to 160°C. For instance, copper-catalyzed C-H arylation of pyrazoles has been effectively carried out at 80°C. mdpi.com In contrast, some palladium-catalyzed C-3 arylations of indazoles and pyrazoles require higher temperatures, around 160°C, to proceed efficiently. nih.gov The optimal temperature is often a balance between achieving a sufficient reaction rate and preventing the degradation of reactants or products. Lower temperatures may be used with more reactive starting materials or highly active catalyst systems. organic-chemistry.org
Solvent: The choice of solvent plays a critical role in solubilizing reactants and reagents, as well as influencing the reaction mechanism and rate. Polar aprotic solvents are frequently employed in these syntheses. N,N-Dimethylformamide (DMF) is a common choice due to its high boiling point and ability to dissolve a wide range of organic and inorganic compounds. nih.gov Other solvents such as toluene, dioxane, and dimethyl sulfoxide (DMSO) have also been used successfully depending on the specific reaction type. nih.gov For example, in the C-3 arylation of indazoles, toluene was used as the solvent at high temperatures. nih.gov
Time: The duration of the reaction can range from a few hours to 48-72 hours. nih.gov Reaction progress is typically monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of completion. mdpi.comheteroletters.org For example, a direct preparation of N-substituted pyrazoles from primary amines was completed in just 1.5 hours at 85°C. nih.gov Conversely, some palladium-catalyzed arylations may require stirring for up to 72 hours to achieve maximum conversion. nih.gov
Below is a table summarizing typical reaction conditions for the synthesis of N-aryl pyrazole analogues.
| Parameter | Typical Range/Examples | Rationale |
| Temperature | 80°C - 160°C | Balances reaction rate with reactant/product stability. Higher temperatures are often needed for less reactive substrates. |
| Solvent | DMF, Toluene, Dioxane, DMSO | Polar aprotic solvents are commonly used to dissolve reactants and facilitate the reaction. |
| Time | 1.5 hours - 72 hours | Duration is dependent on substrate reactivity, temperature, and catalyst efficiency; monitored by TLC. |
Isolation and Purification Techniques for Synthesized Compounds
Following the synthesis, the target compound must be isolated from the reaction mixture and purified to remove unreacted starting materials, catalysts, and byproducts. Standard laboratory procedures for this include extraction, concentration, and chromatography.
Chromatographic Separation Methods (e.g., Column Chromatography)
Column chromatography is a fundamental technique for the purification of synthesized organic compounds. For N-aryl pyrazoles, silica gel is the most common stationary phase. mdpi.comnih.govmdpi.com
The crude product is typically dissolved in a minimal amount of solvent and loaded onto a column packed with silica gel. A solvent system, or eluent, of appropriate polarity is then passed through the column to separate the components of the mixture. The choice of eluent is critical and is usually determined by preliminary analysis using TLC. A common eluent system for compounds of this type is a mixture of a nonpolar solvent like petroleum ether or hexanes and a more polar solvent such as ethyl acetate (EtOAc). nih.govmdpi.com The ratio is optimized to achieve good separation between the desired product and impurities. For instance, a mixture of petroleum ether/EtOAc in a 10:1 ratio has been used to purify chloro-containing 1-aryl-3-oxypyrazoles. nih.gov
The following table outlines typical conditions for column chromatography purification of pyrazole derivatives.
| Parameter | Description | Typical Application |
| Stationary Phase | Silica Gel 60 | Standard adsorbent for most pyrazole derivatives. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | Ratios are varied (e.g., 15:1 to 1:1) to elute compounds based on polarity. |
| Loading Technique | Wet or Dry Loading | The crude product is adsorbed onto a small amount of silica gel (dry) or dissolved in a minimal volume of solvent (wet) before being applied to the column. |
| Fraction Collection | Fractions are collected and analyzed by TLC to identify and combine those containing the pure product. |
Extraction and Concentration Procedures
Before chromatographic purification, an initial workup involving extraction and concentration is typically performed to remove inorganic salts and highly polar or water-soluble impurities.
The general procedure involves quenching the reaction, often by adding water, and then transferring the mixture to a separatory funnel. mdpi.comorganic-chemistry.org An organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM), is added to extract the organic compounds from the aqueous layer. nih.govorganic-chemistry.org The organic layer is then washed sequentially with water and often a saturated sodium chloride solution (brine) to remove residual water and inorganic impurities. nih.gov
After washing, the organic phase is dried over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), to remove any remaining traces of water. nih.govorganic-chemistry.org The drying agent is subsequently removed by filtration. Finally, the solvent is removed from the purified organic solution under reduced pressure using a rotary evaporator. This "concentration" step yields the crude product, which can then be further purified by methods such as column chromatography. mdpi.comnih.gov
Chemical Reactivity and Derivatization of 3 Chloro 2 1h Pyrazol 1 Yl Aniline
Reactivity Profile of the Chloro Substituent in 3-Chloro-2-(1H-pyrazol-1-yl)aniline
The chlorine atom attached to the benzene (B151609) ring is a key site for functionalization. Its reactivity is characteristic of an aryl halide, which is significantly influenced by the electronic effects of the adjacent pyrazole (B372694) and aniline (B41778) substituents.
Aryl halides, such as the chloro group in this compound, are generally resistant to classical S(_N)1 and S(_N)2 reactions. However, they can undergo Nucleophilic Aromatic Substitution (S(_N)Ar) if the aromatic ring is sufficiently electron-poor. masterorganicchemistry.comlibretexts.org This mechanism involves the addition of a nucleophile to the ring to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the halide leaving group. libretexts.org
The reaction is greatly facilitated by the presence of strong electron-withdrawing groups at positions ortho or para to the leaving group, as these can stabilize the negative charge of the intermediate. libretexts.org In this compound, the pyrazole ring is positioned ortho to the chlorine atom. The pyrazole ring itself is electron-withdrawing, which helps to activate the chloro group for S(_N)Ar. The aniline group, also ortho to the chlorine, is typically an activating group for electrophilic substitution, but its amino group can also act as an internal nucleophile, as discussed later. The susceptibility of the chloro group to be displaced by nucleophiles is a cornerstone of its utility in synthesis. uj.edu.plnih.gov
The capacity of the chloro substituent to act as a leaving group in nucleophilic substitution reactions makes it highly useful for creating novel and complex chemical structures. A prime example is its role in the synthesis of fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. uj.edu.plnih.gov
In these reactions, the aniline moiety of one molecule can act as the nucleophile, attacking the carbon bearing the chlorine atom on a pyrazole-containing molecule, or an intramolecular reaction can occur where the aniline's amino group attacks the position of the chloro substituent, leading to a cyclization event. uj.edu.pl For instance, the reaction between an aniline and a 5-chloro-pyrazole derivative is a valuable method for constructing the pyrazoloquinoline skeleton. nih.gov This transformation demonstrates the chloro group's role as a displaceable unit, enabling the formation of new carbon-nitrogen bonds and the assembly of elaborate polycyclic frameworks.
Table 1: Examples of Reactions Involving Chloro-Substituted Pyrazoles for Synthesis
| Reactants | Product Type | Reaction Principle | Reference |
|---|---|---|---|
| Substituted Anilines + Chloro-pyrazole derivatives | Pyrazolo[3,4-b]quinolines | Nucleophilic Aromatic Substitution / Cyclization | uj.edu.plnih.gov |
| 2-Chloro-3-formyl quinoline (B57606) + Hydrazine (B178648) Hydrate | Pyrazolo[3,4-b]quinoline | Cyclocondensation | ijirset.com |
Reactivity of the Aniline Moiety
The aniline portion of the molecule, consisting of a primary amino group (-NH(_2)) attached to the benzene ring, is a crucial driver of its chemical behavior.
The lone pair of electrons on the nitrogen atom of the aniline group makes it nucleophilic, allowing it to readily participate in coupling reactions with a variety of electrophiles. This reactivity is fundamental to many synthetic transformations. Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for forming bonds between the aniline nitrogen and aryl groups. nih.govacs.org Primary anilines are often excellent coupling partners in these reactions. acs.org
Furthermore, the aniline's amino group is a key participant in cyclization reactions to form fused heterocycles. In the synthesis of pyrazolo[3,4-b]quinolines, the aniline nitrogen acts as a nucleophile that attacks an electrophilic center, often a carbonyl group or a carbon bearing a leaving group, to initiate ring closure. nih.govnih.gov This dual reactivity, where the aniline can be part of one reactant and the pyrazole part of another, or where both are present in the same precursor, showcases its versatility in building complex molecular architectures. uj.edu.plnih.gov
The amino group of the aniline moiety is a hydrogen bond donor, while the sp-hybridized nitrogen atom in the pyrazole ring can act as a hydrogen bond acceptor. nih.gov This capability allows for the formation of both intramolecular and intermolecular hydrogen bonds. Intermolecular hydrogen bonding can influence the crystal packing of the compound in the solid state and its physical properties, such as melting point and solubility. nih.govmdpi.com
These hydrogen bonding interactions can also modulate the molecule's reactivity. For instance, the formation of a hydrogen bond can alter the electron density at the nitrogen atom, thereby affecting its nucleophilicity. ucla.edu In solution, interactions with protic solvents via hydrogen bonding can influence reaction pathways and rates. The ability of the N-H group to engage in hydrogen bonding is a critical feature that contributes to the stabilization of intermediates and transition states in various reactions. nih.gov
Chemical Transformations of the Pyrazole Ring
The pyrazole ring itself is an aromatic heterocycle with a distinct reactivity pattern, providing further opportunities for derivatization. nih.govpharmaguideline.com
The reactivity of the pyrazole ring is characterized by several features:
Electrophilic Substitution : The pyrazole ring can undergo electrophilic aromatic substitution. Due to the electronic influence of the two nitrogen atoms, this reaction typically occurs at the C4 position, which is the most electron-rich carbon. pharmaguideline.com Thus, reactions like halogenation, nitration, or Friedel-Crafts acylation would be expected to functionalize this position, provided it is not already substituted.
Reactivity of Nitrogen Atoms : The pyrazole ring contains two distinct nitrogen atoms. The N2 nitrogen is basic (pyridine-like) and can react with electrophiles, such as in alkylation or protonation. The N1 nitrogen is part of an -NH- group (pyrrole-like) and is acidic. nih.govnih.gov It can be deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile that can react with various electrophiles, leading to N1-substituted pyrazole derivatives. pharmaguideline.com
Directing Group Ability : In modern synthetic chemistry, heterocyclic rings can act as directing groups for C-H activation reactions. The pyrazole ring has been shown to direct the regioselective functionalization of adjacent C-H bonds, offering a powerful tool for late-stage modification of complex molecules. acs.org
Table 2: General Reactivity of the Pyrazole Ring
| Site of Reaction | Type of Reaction | Typical Reagents | Product | Reference |
|---|---|---|---|---|
| C4-Position | Electrophilic Substitution | Halogens, Nitrating agents | 4-Substituted pyrazole | pharmaguideline.com |
| N1-Position | Deprotonation followed by Alkylation | Base (e.g., NaH), Alkyl halide | N1-Alkylated pyrazole | pharmaguideline.com |
| N2-Position | Reaction with Electrophiles | Electrophilic reagents | N2-Substituted pyrazolium (B1228807) ion | nih.gov |
Strategic Diversification via Ring Modifications
The chemical architecture of this compound allows for strategic diversification through modifications on both the pyrazole and the chloroaniline rings. These modifications are typically achieved through electrophilic substitution reactions, where an electrophile replaces an atom, usually hydrogen, on an aromatic ring. wikipedia.orgbyjus.com
The pyrazole ring itself, while aromatic, has distinct reactivity. It contains two adjacent nitrogen atoms and three carbon atoms in a five-membered ring. nih.gov The presence and position of substituents can significantly influence its physicochemical and biological properties. nih.gov Key functionalization strategies include:
C-H Functionalization: Modern synthetic methods, particularly transition-metal-catalyzed C-H functionalization, offer a direct way to introduce new carbon-carbon and carbon-heteroatom bonds onto the pyrazole ring without requiring pre-functionalized starting materials. rsc.org This provides an efficient, single-step route to a wide array of functionalized pyrazoles. rsc.org
Electrophilic Aromatic Substitution: The aniline portion of the molecule is subject to classic electrophilic aromatic substitution reactions. The amino group (-NH₂) is a strong activating group and directs incoming electrophiles to the ortho and para positions. Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts acylation and alkylation. wikipedia.orgmasterorganicchemistry.comlibretexts.org The presence of the chloro and pyrazolyl substituents, however, will influence the regioselectivity of these reactions.
N-Functionalization: The pyrazole ring can undergo N-alkylation, N-arylation, and N-alkenylation, which are important for creating derivatives with diverse biological activities. nih.gov Direct N-alkylation can yield α-pyrazole ketone derivatives, which are valuable pharmacological scaffolds. nih.gov
Other Modifications: Other diversification tactics include amination, borylation, and selanylation of the pyrazole core, further expanding the range of possible derivatives. nih.gov For instance, the introduction of fluorine or fluoroalkyl groups onto a pyrazole ring can positively affect its properties. nih.gov
The combination of these strategies allows for the systematic modification of the this compound scaffold, enabling the exploration of a broad chemical space for various applications. mdpi.com
Synthesis of this compound Structural Analogues and Derivatives
The this compound scaffold serves as a valuable starting point for the synthesis of more complex heterocyclic systems. By leveraging the reactivity of its amine and aromatic functionalities, a variety of derivatives can be constructed.
Pyrazole-Aniline Linked Coumarin (B35378) Derivatives Synthesis
A notable class of derivatives is formed by linking the pyrazole-aniline structure with a coumarin moiety. Coumarins are a family of benzopyrone compounds known for their diverse pharmacological activities. semanticscholar.org The fusion of pyrazole and coumarin rings often results in hybrid molecules with enhanced biological properties. semanticscholar.org
A catalyst-free, one-pot multicomponent reaction provides an efficient and environmentally friendly method for synthesizing pyrazole-aniline linked coumarin derivatives. This reaction typically involves the condensation of a pyrazole aldehyde, an aniline (such as this compound), and 4-hydroxycoumarin. This approach facilitates the formation of both C-N and C-C bonds in a single operation, leading to good to excellent yields of the desired products.
Another synthetic route involves the Claisen-Schmidt condensation of a pyrazole-4-carbaldehyde derivative with an acetyl-coumarin to first form a chalcone (B49325). nih.gov This chalcone intermediate is then reacted with hydrazines to yield pyrazoline derivatives that incorporate both the coumarin and pyrazole scaffolds. nih.gov Various substitutions can be made on the coumarin, pyrazole, and aniline components to generate a library of compounds. researchgate.net
Table 1: Examples of Synthesized Pyrazole-Coumarin Derivatives
| Starting Materials | Reaction Type | Resulting Derivative Class | Reference |
|---|---|---|---|
| Pyrazole aldehyde, Aniline, 4-Hydroxycoumarin | Multicomponent Condensation | Pyrazole-aniline linked coumarins | N/A |
| 3-Acetyl coumarin, Pyrazole-4-carbaldehyde | Claisen-Schmidt Condensation | Coumarin-pyrazole chalcones | nih.gov |
| Coumarin-pyrazole chalcone, Hydrazine | Cyclization | Coumarin-carbazole pyrazolines | nih.gov |
Substituted-Phenyl-1H-Pyrazolyl-Aniline Derivatives
Further derivatization can be achieved by introducing additional substituents onto the phenyl-aniline ring or modifying the pyrazole structure. These analogues are often synthesized to fine-tune the electronic and steric properties of the parent molecule.
One common method involves the direct synthesis of N-substituted pyrazoles from primary anilines and a 1,3-dicarbonyl compound, such as 2,4-pentanedione. nih.govacs.org This reaction, often performed in a solvent like DMF, allows for the construction of the pyrazole ring directly onto the aniline nitrogen. nih.govacs.org By using variously substituted anilines, a wide range of phenyl-1H-pyrazolyl-aniline derivatives can be prepared. nih.gov
Another approach involves the cyclocondensation of Schiff bases. For example, 4-[(4-aminophenyl)amino]-1-ethyl-5-methyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one can be condensed with various aryl aldehydes to form Schiff bases, which are then cyclized with bromoacetyl bromide to yield azetidin-1-yl derivatives. chemijournal.com Similarly, the cyclization of chalcones with hydrazine or phenylhydrazine (B124118) is a well-established method for creating substituted pyrazolines. asianpubs.org
Table 2: Synthetic Approaches to Substituted Phenyl-Pyrazolyl-Aniline Derivatives
| Reactants | Reaction Type | Product Class | Reference |
|---|---|---|---|
| Aniline, 2,4-Pentanedione, O-(4-nitrobenzoyl)hydroxylamine | Condensation/Cyclization | 3,5-Dimethyl-1-phenyl-1H-pyrazole | nih.govacs.org |
| 4-[(4-Aminophenyl)amino]...pyrazol-3-one, Aryl aldehydes | Schiff Base Formation | Substituted Schiff Bases | chemijournal.com |
| Schiff Base, Bromoacetyl bromide | Cyclocondensation | 4-[4-(3-Bromo-2oxo-4- substituted-phenylazetidin-1-yl) phenyl amino]...pyrazole-5-one | chemijournal.com |
Other Heterocyclic Derivatives Containing Pyrazole and Aniline Substructures
The this compound core is a key building block for synthesizing a variety of fused and linked heterocyclic systems. The amino group on the aniline ring is particularly useful for constructing new rings.
Quinoxalines: Quinoxalines, or benzopyrazines, are formed by the fusion of a benzene ring and a pyrazine (B50134) ring. ipp.pt They can be synthesized via the dehydrogenative coupling of a 1,2-diamine (like o-phenylenediamine (B120857) derivatives) with 1,2-diols, catalyzed by manganese complexes. nih.gov Another established method is the condensation of 1,2-aryldiamines with 1,2-dicarbonyl compounds. nih.govresearchgate.net Derivatives containing both pyrazole and quinoxaline (B1680401) moieties can be synthesized by reacting a 2-hydroxy quinoxaline-3-hydrazide with substituted chalcones. researchgate.net
Pyrazolo[3,4-b]quinolines: These fused heterocyclic systems can be synthesized using several methods. One of the most exploited procedures involves the reaction of 4-substituted pyrazole derivatives (such as aldehydes or ketones) with aromatic amines. nih.gov Another approach is the reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids. nih.gov
Pyrazolopyridines and Pyrazolopyrimidines: 5-Aminopyrazole derivatives are versatile precursors for a range of fused heterocycles. mdpi.com For example, reacting 5-amino-1H-pyrazole-4-carbonitrile with pyrazole-4-carbaldehyde derivatives and ethyl cyanoacetate (B8463686) can yield dihydropyrazolo[1,5-a]pyrimidine products. mdpi.com Similarly, bifunctional pyrazolopyridines can be prepared via a one-pot reaction of a pyrazolone, an aldehyde, and malononitrile, which can then be used as intermediates to prepare pyrazolo-pyrido-pyrimidine derivatives through reactions with reagents like formic acid or triethyl orthoformate. psu.edu
Pyrazolo[1,5-a]quinazolines: These fused systems can be synthesized via a Rh(III)-catalyzed C-H activation and cyclization cascade. This one-pot procedure involves the reaction of a phenyl-1H-pyrazol-5-amine with an alkyne ester or amide in a [5+1] annulation reaction. rsc.org
These synthetic routes highlight the utility of the pyrazole-aniline scaffold in generating a rich diversity of complex heterocyclic compounds for further investigation. mdpi.comnih.gov
Spectroscopic and Advanced Structural Characterization of 3 Chloro 2 1h Pyrazol 1 Yl Aniline and Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within the 3-chloro-2-(1H-pyrazol-1-yl)aniline structure. Analysis of both ¹H and ¹³C NMR spectra allows for the unambiguous assignment of each proton and carbon atom in the molecule.
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons on the aniline (B41778) and pyrazole (B372694) rings, as well as the amine (-NH₂) protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents, namely the chlorine atom and the pyrazole ring.
The pyrazole moiety gives rise to three signals:
A doublet of doublets for the proton at position 3 of the pyrazole ring (H-3).
A triplet for the proton at position 4 (H-4).
A doublet of doublets for the proton at position 5 (H-5).
The aniline portion of the molecule will display signals for its three aromatic protons. Based on the analysis of related aniline derivatives, the electron-withdrawing nature of the chlorine atom and the pyrazole substituent significantly influences the chemical shifts of these protons. rsc.org The amine group (-NH₂) typically appears as a broad singlet.
A summary of the anticipated proton NMR signals is presented in the table below.
| Proton Assignment | Multiplicity | Expected Chemical Shift (δ, ppm) |
| Amine (-NH₂) | Broad Singlet | 4.0 - 5.0 |
| Aniline Ring H | Multiplet | 6.7 - 7.5 |
| Pyrazole Ring H-3 | Doublet of Doublets | ~7.6 |
| Pyrazole Ring H-4 | Triplet | ~6.4 |
| Pyrazole Ring H-5 | Doublet of Doublets | ~7.8 |
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, distinct signals are expected for each of the nine carbon atoms. The chemical shifts are determined by the local electronic environment.
The aniline ring will show six distinct signals, with the carbon atom bonded to the chlorine (C-3) and the carbon atom bonded to the pyrazole nitrogen (C-2) being significantly affected. The carbons of the pyrazole ring will also appear at characteristic chemical shifts. Data from similar pyrazole and aniline structures suggest the approximate chemical shift ranges for these carbons. rsc.orgnih.gov
The expected chemical shifts for the carbon backbone are detailed in the following table.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Aniline Ring (C-NH₂) | 142 - 145 |
| Aniline Ring (C-Cl) | 132 - 135 |
| Aniline Ring (C-Pyrazole) | 125 - 128 |
| Aniline Ring (Other CH) | 115 - 130 |
| Pyrazole Ring (C-3) | ~140 |
| Pyrazole Ring (C-4) | ~107 |
| Pyrazole Ring (C-5) | ~128 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is employed to determine the molecular weight and to study the fragmentation patterns of this compound, providing further confirmation of its structure.
ESI-MS is a soft ionization technique that is ideal for determining the molecular weight of polar molecules like this compound. researchgate.net In positive ion mode, the spectrum is expected to be dominated by the protonated molecular ion [M+H]⁺. Given the molecular formula C₉H₈ClN₃, the expected mass-to-charge ratio (m/z) for the [M+H]⁺ ion would be approximately 194.05. uni.lu This technique typically causes minimal fragmentation, making it highly reliable for molecular weight confirmation. nih.gov
HRMS provides a highly accurate measurement of the mass-to-charge ratio, allowing for the determination of the elemental composition of the molecule with great confidence. For this compound (C₉H₈ClN₃), the predicted monoisotopic mass is 193.04068 Da. uni.lu The HRMS measurement of the [M+H]⁺ ion is predicted to be at an m/z of 194.04796. uni.lu The high accuracy of this measurement allows for the differentiation between compounds with the same nominal mass but different elemental formulas, thus unequivocally confirming the chemical formula of the target compound.
| Ion | Predicted m/z | Molecular Formula |
| [M+H]⁺ | 194.04796 | C₉H₉ClN₃⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. uky.edu The IR spectrum of this compound would exhibit characteristic absorption bands confirming the presence of the amine group, aromatic rings, and the carbon-chlorine bond.
Key expected vibrational frequencies are:
N-H Stretching: The amine group (-NH₂) will show characteristic symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹. amazonaws.com
Aromatic C-H Stretching: The C-H bonds of the aniline and pyrazole rings will absorb in the region of 3000-3100 cm⁻¹.
C=C and C=N Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings and the carbon-nitrogen double bonds in the pyrazole ring are expected to appear in the 1400-1600 cm⁻¹ region. nih.govamazonaws.com
C-N Stretching: The stretching of the C-N bond linking the pyrazole to the aniline ring will have a characteristic absorption.
C-Cl Stretching: The carbon-chlorine bond will show a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 |
| Aromatic Rings | C-H Stretch | 3000 - 3100 |
| Aromatic Rings | C=C Stretch | 1450 - 1600 |
| Pyrazole Ring | C=N Stretch | 1400 - 1500 |
| Aryl-Halide | C-Cl Stretch | 600 - 800 |
X-ray Crystallography for Three-Dimensional Structure Elucidation (General relevance for structural confirmation in organic chemistry)
X-ray crystallography stands as a definitive analytical technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. This powerful method provides precise information on bond lengths, bond angles, and torsional angles, thereby confirming the connectivity and stereochemistry of a molecule. In the field of organic chemistry, single-crystal X-ray diffraction is an invaluable tool for the structural elucidation of newly synthesized compounds, offering irrefutable evidence that complements spectroscopic data from techniques such as NMR and mass spectrometry.
The fundamental principle of X-ray crystallography involves irradiating a single crystal of a compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. By analyzing the positions and intensities of these diffracted spots, a three-dimensional electron density map of the molecule can be generated. From this map, the positions of the individual atoms can be determined, revealing the complete molecular structure.
While a specific crystal structure for this compound is not publicly available in the searched literature, the structural analysis of related pyrazole and aniline derivatives highlights the utility of this technique. For instance, the crystal structure of N,N-bis-(3-carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline has been determined, revealing a transoidal conformation of the two pyrazolylmethyl moieties relative to the central aniline ring. nih.gov This study demonstrates how X-ray crystallography can elucidate the spatial arrangement of substituent groups, which is crucial for understanding the molecule's potential for coordination with metals. nih.gov
Furthermore, the structures of various other substituted pyrazoles have been confirmed by X-ray single-crystal analysis, which is often essential for distinguishing between possible isomers that may form during synthesis. acs.org The analysis of these structures provides detailed geometric parameters.
To illustrate the type of data obtained from an X-ray crystallographic study, the crystallographic data for a related chloroaniline derivative, 3-chloro-4-(4-ethylpiperazin-1-yl)aniline (B2568910) monohydrate, is presented below. researchgate.net This data provides a tangible example of the precise structural information that can be obtained.
Table 1: Crystal Data and Structure Refinement for 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate researchgate.net
| Parameter | Value |
| Empirical formula | C₁₂H₂₀ClN₃O |
| Formula weight | 257.76 |
| Temperature/K | 293(2) |
| Crystal system | monoclinic |
| Space group | C2/c |
| a/Å | 27.228(5) |
| b/Å | 11.380(2) |
| c/Å | 9.3775(16) |
| α/° | 90 |
| β/° | 95.733(2) |
| γ/° | 90 |
| Volume/ų | 2891.1(9) |
| Z | 8 |
| ρcalcg/cm³ | 1.185 |
| μ/mm⁻¹ | 0.268 |
| F(000) | 1120.0 |
| Crystal size/mm³ | 0.2 x 0.15 x 0.12 |
| Radiation | MoKα (λ = 0.71073) |
| 2θ range for data collection/° | 5.54 to 53.0 |
| Index ranges | -34 ≤ h ≤ 33, -14 ≤ k ≤ 14, -11 ≤ l ≤ 11 |
| Reflections collected | 10858 |
| Independent reflections | 2685 [R(int) = 0.0244] |
| Data/restraints/parameters | 2685 / 0 / 164 |
| Goodness-of-fit on F² | 1.053 |
| Final R indexes [I>=2σ (I)] | R₁ = 0.0450, wR₂ = 0.1199 |
| Final R indexes [all data] | R₁ = 0.0543, wR₂ = 0.1287 |
| Largest diff. peak/hole / e Å⁻³ | 0.35/-0.29 |
Computational Chemistry and Molecular Modeling Studies of 3 Chloro 2 1h Pyrazol 1 Yl Aniline
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. It is widely employed to predict the molecular properties of organic compounds with high accuracy.
The first step in most computational studies is to determine the most stable three-dimensional conformation of the molecule, known as its equilibrium structure. This is achieved through geometry optimization. For compounds similar to 3-chloro-2-(1H-pyrazol-1-yl)aniline, DFT calculations, often using the B3LYP functional with a basis set like 6-31G, are employed to find the minimum energy structure. mdpi.com This process calculates the forces on each atom and adjusts their positions until a stationary point on the potential energy surface is reached. The resulting optimized geometry provides key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a related triazolopyridine compound, DFT was used to determine the planarity and the dihedral angle between its two ring systems, which were found to be nearly parallel. mdpi.com A similar analysis for this compound would reveal the spatial relationship between the chlorophenyl ring and the pyrazole (B372694) ring.
Understanding the electronic structure is crucial for predicting a molecule's reactivity and properties. DFT is used to calculate the distribution of electrons within the molecule and the energies of its molecular orbitals. The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO is the orbital that has the highest probability of donating electrons, while the LUMO is the most likely to accept electrons. mdpi.com The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. mdpi.commdpi.com A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. mdpi.com In studies of related bioactive quinoline-triazole-aniline hybrids, the HOMO-LUMO gap was calculated to be 3.25 eV for a potent anti-HIV compound. mdpi.com
DFT calculations also provide information on charge distribution, often visualized through Molecular Electrostatic Potential (MEP) maps. These maps show the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule, which are crucial for understanding intermolecular interactions. nih.gov
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.90 | Energy of the Highest Occupied Molecular Orbital |
| LUMO Energy | -2.65 | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (Eg) | 3.25 | Indicator of chemical reactivity and stability |
| Electronegativity (χ) | 4.27 | Ability of the molecule to attract electrons |
| Chemical Hardness (η) | 1.63 | Resistance to change in electron distribution |
| Electrophilicity (ω) | 5.59 | Propensity to accept electrons |
Theoretical vibrational frequency analysis via DFT serves two main purposes: it confirms that the optimized geometry is a true energy minimum, and it allows for the assignment of experimental infrared (IR) and Raman spectra. nih.gov By calculating the vibrational modes and their corresponding frequencies, researchers can correlate theoretical spectra with experimental data. This correlation helps in confirming the molecular structure and understanding the conformational details. For example, studies on cyclophosphamide (B585) used DFT calculations to assign specific vibrational modes, such as C-H, C-C, and C-N stretching, which were in good agreement with experimental FT-IR and FT-Raman spectra. nih.gov This approach could similarly be used to interpret the vibrational spectra of this compound.
Computational methods can predict spectroscopic properties like UV-Vis absorption spectra. Time-dependent DFT (TD-DFT) is a common method for calculating the electronic transitions that correspond to the absorption of UV or visible light. The gas-phase UV absorption spectrum of the parent pyrazole ring, for instance, is known to be dominated by a π → π* transition around 205-211 nm. researchgate.net For more complex molecules, computational tools can predict the entire spectrum, which can be invaluable for identifying new compounds and understanding their electronic properties. nih.gov Such a prediction for this compound would help in characterizing its chromophoric system arising from the combination of the aniline (B41778) and pyrazole rings.
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. uomisan.edu.iqnih.gov This method is central to drug discovery and helps in understanding the molecular basis of a ligand's biological activity.
Docking simulations are widely used to predict the binding affinity of small molecules like this compound to various biological targets. The simulations place the ligand into the active site of a receptor and calculate a "docking score" or binding energy, which estimates the strength of the interaction. nih.govijper.orgnih.gov Lower binding energy values (more negative) generally indicate a more stable and favorable interaction.
Numerous studies on pyrazole and aniline derivatives have demonstrated the utility of this approach. For example, pyrazole derivatives have been docked against targets like tubulin, cyclin-dependent kinase 2 (CDK2), and bacterial DNA gyrase to evaluate their potential as anticancer and antimicrobial agents. nih.govnih.govnih.gov Dichloroaniline derivatives have also been studied for their antibacterial potential by docking them against E. coli proteins. globalresearchonline.net These studies not only predict binding affinity but also reveal the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.govglobalresearchonline.net This information is critical for optimizing lead compounds to improve their potency and selectivity.
| Compound Class | Biological Target | Reported Binding Affinity/Docking Score | Potential Application | Reference |
|---|---|---|---|---|
| Pyrazoline derivatives | Human mitochondrial branched-chain aminotransferase (BCATm) | -6.898 (Dock Score) | Anticonvulsant | ijper.org |
| N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl)aniline derivatives | Cyclin-dependent kinase 2 (CDK2) | IC₅₀ of 0.98 µM (Correlated with docking model) | Anticancer | nih.gov |
| Ferrocenyl-substituted pyrazole | Bacterial DNA gyrase | -9.6 kcal/mol | Antimicrobial | nih.gov |
| Pyrazole hybrid chalcones | Tubulin (colchicine-binding site) | -91.43 Kcal/mol (dG binding energy) | Anticancer | nih.gov |
| Quinoline-1,2,3-triazole-anilines | HIV-1 reverse transcriptase | -7.371 kcal/mol | Anti-HIV | mdpi.com |
Elucidation of Non-Covalent Interactions at Binding Sites
Molecular docking studies on analogous pyrazole derivatives have been instrumental in elucidating the critical non-covalent interactions that govern their binding to protein targets. These weak interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, are fundamental to the stability and specificity of the ligand-protein complex. nih.govkinampark.comnih.gov
For instance, in a study of pyrazole derivatives as inhibitors of Rearranged during Transfection (RET) kinase, a key target in cancer therapy, molecular docking revealed specific binding site residues. nih.gov The most active compound in that series was shown to form crucial interactions within the RET kinase active site. nih.gov While this study did not use this compound itself, the interaction patterns observed for the pyrazole core are highly relevant. It is anticipated that the pyrazole ring of this compound would engage in similar hydrogen bonding and hydrophobic interactions. The aniline and chloro-substituted phenyl ring would further contribute to binding through hydrophobic and potential halogen-bonding interactions. nih.govnih.gov
A representative table of interactions for a pyrazole derivative in a kinase active site is shown below, illustrating the types of non-covalent bonds that are likely important for this class of compounds.
| Interaction Type | Interacting Residue (Example) |
| Hydrogen Bond | MET |
| Hydrophobic Interaction | VAL, ALA, LEU, PHE |
| π-π Stacking | PHE |
| Data derived from studies on analogous pyrazole kinase inhibitors. nih.gov |
Identification of Putative Biological Targets and Mechanisms of Action
Computational approaches, often combined with experimental screening, have identified several potential biological targets for pyrazole-containing compounds, suggesting a broad therapeutic applicability. nih.gov The specific substitution pattern of this compound makes it a candidate for investigation against a range of targets. Based on studies of analogous compounds, several putative targets can be proposed. nih.govnih.govnih.govrsc.org
| Putative Biological Target | Associated Disease/Function | Rationale from Analogous Compounds |
| Receptor Tyrosine Kinases (e.g., RET, VEGFR-2) | Cancer | Pyrazole derivatives have shown potent inhibitory activity against kinases like RET and VEGFR-2, which are crucial for tumor growth and angiogenesis. nih.govrsc.org |
| Cyclin-Dependent Kinases (CDKs) | Cancer | Pyrazole-based analogs have been successfully designed as inhibitors of CDKs, which regulate the cell cycle. nih.gov |
| Heat Shock Protein 90α (Hsp90α) | Cancer | PharmMapper server analysis and subsequent docking have identified Hsp90α as a potential target for pyrazole-containing imide derivatives. nih.govtandfonline.com |
| Meprin α and β | Inflammation, Fibrosis | Pyrazole scaffolds have been optimized as potent inhibitors of meprin metalloproteases. nih.govresearchgate.net |
| Cyclooxygenase-2 (COX-2) | Inflammation, Pain | Ligand-based design has led to the synthesis of pyrazole derivatives as selective COX-2 inhibitors. nih.govnih.gov |
The mechanism of action is directly linked to the inhibition of these targets. For example, by inhibiting a kinase like RET, the compound would block downstream signaling pathways responsible for cell growth and proliferation, leading to an anticancer effect. nih.gov
Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics
Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. eurasianjournals.com For compounds like this compound, MD simulations are crucial for assessing the stability of its binding pose within a target's active site. nih.govnih.gov
In studies on pyrazole derivatives targeting RET kinase and Hsp90α, MD simulations were performed on the docked ligand-protein complexes. nih.govnih.govtandfonline.com These simulations, often run for periods up to 100 nanoseconds, track parameters like the root mean square deviation (RMSD) of the ligand and protein. nih.gov A stable RMSD value over the course of the simulation indicates that the ligand does not diffuse away from the binding pocket and maintains a consistent and stable conformation. nih.gov Such studies have confirmed that pyrazole derivatives can form stable and valid complexes with their target proteins, reinforcing the binding modes predicted by molecular docking. nih.govnih.gov This suggests that this compound would also likely form a stable complex upon binding to a suitable biological target.
Structure-Based Drug Design Principles Applied to this compound Derivatives
Structure-based drug design (SBDD) leverages the three-dimensional structural information of a ligand-target complex to design new, more potent, or selective compounds. acs.org The pyrazole scaffold is a common starting point for such optimization efforts. nih.gov
Research on pyrazole derivatives as RET kinase inhibitors provides a clear example of SBDD principles in action. nih.gov After identifying the key binding interactions through docking and MD simulations, researchers used this information to propose a design strategy. The 3D-QSAR contour maps, discussed in the next section, highlighted regions where specific chemical modifications would be beneficial. For example, identifying a region where a bulky, electron-withdrawing group would enhance activity allows for the rational design of new derivatives. nih.gov This approach led to the design of ten new RET kinase inhibitors with predicted activities higher than the initial lead compound. nih.gov The same principles could be applied to this compound, using its predicted binding mode to guide the addition of functional groups to improve its pharmacological properties.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Implicitly related to SAR)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the variation in the biological activity of a series of compounds with changes in their physicochemical properties or structural features, described by molecular descriptors. ej-chem.orgresearchgate.netubaya.ac.id This method is essential for understanding the structure-activity relationship (SAR) and for predicting the activity of newly designed compounds. nih.govresearchgate.net
For pyrazole derivatives, 3D-QSAR studies have been successfully employed. nih.gov In the case of the RET kinase inhibitors, a 3D-QSAR model was generated to study the relationship between the chemical structures of the pyrazole derivatives and their inhibitory activity. nih.gov The model produced contour maps that visualize the regions around the aligned molecules where certain properties are predicted to increase or decrease biological activity.
Green Contours: Indicate regions where bulky (sterically favorable) groups would enhance activity.
Yellow Contours: Indicate regions where bulky groups would decrease activity.
Blue Contours: Indicate regions where electropositive groups would increase activity.
Red Contours: Indicate regions where electronegative groups would increase activity.
By analyzing these maps, researchers can deduce the specific structural modifications needed to design more potent inhibitors. nih.gov Such a QSAR model, developed for a series including this compound, would be invaluable for guiding the optimization of its activity against a specific target.
Biological Activities and Mechanistic Investigations of 3 Chloro 2 1h Pyrazol 1 Yl Aniline and Its Derivatives
General Pharmacological Relevance of Pyrazole (B372694) Derivatives
The pyrazole nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, demonstrating a remarkable breadth of pharmacological activities. nih.govglobalresearchonline.netnih.gov Its derivatives are integral components of numerous commercially available drugs with diverse therapeutic applications, including anti-inflammatory, analgesic, antipyretic, and antipsychotic agents. nih.govnih.goveurekaselect.com The versatility of the pyrazole scaffold allows for a wide array of chemical modifications, leading to compounds with tailored biological effects. nih.govnih.gov
The pharmacological significance of pyrazole derivatives stems from their ability to interact with various biological targets. eurekaselect.comfrontiersin.org They are known to act as inhibitors of enzymes such as cyclooxygenase (COX), protein kinases, and DNA gyrase, which are crucial for the survival and proliferation of pathogens and cancer cells. eurekaselect.comhilarispublisher.com The unique physicochemical properties of the pyrazole ring, including its ability to act as both a hydrogen bond donor and acceptor, contribute to its effective binding to receptor sites, often enhancing the lipophilicity and solubility of the drug molecule. nih.gov This adaptability has spurred extensive research into synthesizing novel pyrazole derivatives to address a wide range of medical conditions, from common infections to complex diseases like cancer. globalresearchonline.nethilarispublisher.com
Antimicrobial Research
The emergence of multidrug-resistant (MDR) microbial strains presents a significant global health challenge, necessitating the development of novel antimicrobial agents. tandfonline.comnih.gov Pyrazole derivatives have emerged as a promising class of compounds in this area, with extensive research demonstrating their potent activity against a wide spectrum of bacteria and fungi. nih.govnih.gov The antimicrobial efficacy of pyrazole-containing compounds is often attributed to their ability to interfere with essential microbial metabolic pathways. tandfonline.comnih.gov Two pyrazole-containing antibiotics, cefoselis (B1662153) and ceftolozane, have already been approved for clinical use in treating bacterial infections. nih.gov
Antibacterial Activity
Pyrazole derivatives have demonstrated significant potential as antibacterial agents, with studies reporting their efficacy against both Gram-positive and Gram-negative bacteria, including drug-resistant strains. tandfonline.comnih.gov The antibacterial action of these compounds is often linked to the inhibition of critical bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. eurekaselect.comnih.gov The structural versatility of the pyrazole nucleus allows for the synthesis of a vast library of derivatives with varying antibacterial potencies and spectrums of activity. nih.govnih.gov
Several studies have highlighted the potent activity of pyrazole derivatives against Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA) strains. nih.govnih.gov For instance, a series of pyrazole-thiazole hybrids have shown potent inhibitory effects on MRSA. nih.gov Similarly, pyrazole-fused diterpenoids have been reported as strong growth inhibitors of S. aureus strains, with some derivatives exhibiting minimum inhibitory concentration (MIC) values as low as 0.71 μg/mL. nih.gov
In one study, a series of 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles were synthesized and evaluated for their antibacterial activity. All the tested compounds demonstrated activity against both methicillin-susceptible and methicillin-resistant S. aureus, with MIC values of 25.1 and 91.0 μM, respectively. researchgate.net Another study reported that certain pyrazole derivatives were effective against several multidrug-resistant clinical isolates of S. aureus with MIC values ranging from 1 to 32 μg/ml. nih.gov The antibacterial mechanism of some of these derivatives is believed to involve the inhibition of bacterial cystathionine (B15957) γ-lyase (CSE), an enzyme crucial for producing hydrogen sulfide, which protects bacteria from oxidative stress. nih.gov
| Derivative Class | Bacterial Strain | Reported MIC Values | Reference |
| Pyrazole-fused diterpenoids | Staphylococcus aureus | As low as 0.71 μg/mL | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Multidrug-resistant S. aureus | 1–32 μg/mL | nih.gov |
| Tethered thiazolo-pyrazole derivatives | MRSA | As low as 4 μg/mL | nih.gov |
| Pyrazole-thiazole hybrids | MRSA | MIC/MBC of 1.9/7.8 μg/mL to 3.9/7.8 μg/mL | nih.gov |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Methicillin-susceptible S. aureus | 25.1 μM | researchgate.net |
| 5-amido-1-(2,4-dinitrophenyl)-1H-4-pyrazolecarbonitriles | Methicillin-resistant S. aureus | 91.0 μM | researchgate.net |
| Pyrazole-containing ciprofloxacin (B1669076) hybrids | S. aureus | 2-128 µg/mL | nih.gov |
| Pyranopyrazole and bis-pyrazole derivatives | S. aureus | 64 µg/mL | researchgate.net |
The antibacterial activity of pyrazole derivatives extends to Gram-negative bacteria, which are notoriously difficult to treat due to their complex cell wall structure. nih.gov Imidazo-pyridine substituted pyrazole derivatives have been identified as potent broad-spectrum antibacterial agents, demonstrating superior in vitro activity against several Gram-negative strains, including Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, when compared to ciprofloxacin. nih.gov
Research has shown that certain N-benzoic acid derived pyrazole hydrazones are potent inhibitors of Acinetobacter baumannii. nih.gov Furthermore, some aminoguanidine-derived 1,3-diphenyl pyrazoles exhibited better activity against an E. coli strain (MIC = 1 μg/ml) than the positive control, moxifloxacin (B1663623) (MIC = 2 μg/ml). nih.gov A series of pyrazole-pyrimidinethiones were also found to be potent inhibitors of E. coli with an MIC value of 12.5 μg/ml. nih.gov
| Derivative Class | Bacterial Strain | Reported MIC Values | Reference |
| Imidazo-pyridine substituted pyrazoles | E. coli, K. pneumoniae, P. aeruginosa, S. typhimurium | MBC <1 μg/ml (except for MRSA) | nih.gov |
| Aminoguanidine-derived 1,3-diphenyl pyrazoles | E. coli 1924 strain | 1 μg/mL | nih.gov |
| Pyrazole-pyrimidinethiones | E. coli | 12.5 μg/mL | nih.gov |
| Thiazolidinone-clubbed pyrazoles | E. coli | 16 μg/mL | nih.gov |
| Pyrazole-nucleus-containing benzofuran (B130515) substitution | E. coli | 15.6 µg/mL | nih.gov |
| Pyrazole-nucleus-containing benzofuran substitution | K. pneumoniae | 3.91 µg/mL | nih.gov |
| Pyrazole-containing ciprofloxacin hybrids | P. aeruginosa | 2-128 µg/mL | nih.gov |
Bacterial biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.gov The ability of pyrazole derivatives to inhibit and disrupt these biofilms is a critical area of antimicrobial research. nih.govnih.gov
Studies have shown that certain pyrazole and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives possess significant antibiofilm activity against both S. aureus and P. aeruginosa. nih.gov In one study, five derivatives demonstrated over 60% biofilm inhibition at their MICs. nih.gov Scanning electron microscopy analysis confirmed the disruption of biofilm architecture in the presence of these compounds. nih.gov The antibiofilm activity is often linked to the disruption of quorum sensing (QS), a cell-to-cell communication process that regulates biofilm formation. nih.gov The inhibition of QS by these derivatives was confirmed by a reduction in violacein (B1683560) production by Chromobacterium violaceum CV026. nih.gov
A study on indolenine-substituted pyrazoles and pyrimido[1,2-b]indazole derivatives identified a hit compound with promising antibiofilm activities against both methicillin-susceptible S. aureus (MSSA) and MRSA. nih.gov This compound was able to prevent biofilm formation with a minimum biofilm inhibitory concentration (MBIC50) as low as 1.56 µg/mL and eradicate mature biofilms with a minimum biofilm eradication concentration (MBEC50) of 6.25 µg/mL. nih.gov Another study investigated N-phenyl-1H-pyrazole-4-carboxamide derivatives and found that they could reduce biofilm formation in several S. aureus strains, with one compound showing an IC50 ranging from 2.3 to 32 μM. researchgate.net
The escalating crisis of antibiotic resistance underscores the urgent need for new therapeutic agents that can circumvent existing resistance mechanisms. tandfonline.comnih.gov Pyrazole derivatives are being actively investigated for their potential to combat drug-resistant bacteria. tandfonline.comnih.gov The development of resistance to pyrazole-based compounds is a critical aspect of their preclinical evaluation.
The mechanism of action for many pyrazole derivatives involves targeting different bacterial metabolic pathways than conventional antibiotics, which may slow the development of resistance. tandfonline.comnih.gov For instance, some pyrazole-thiazole derivatives are believed to target topoisomerase II and topoisomerase IV, which are different from the targets of many commonly used antibiotics. nih.gov However, the potential for resistance development still exists. For example, while some pyrazole-thiazole hybrid structures showed potent activity against a ΔTolC E. coli strain, their utility was limited by toxicity to human cells. nih.gov Continuous research and molecular modifications, such as creating hybrid compounds by combining pyrazole with other pharmacophores, are ongoing strategies to develop more potent and resistance-evasive antibacterial agents. nih.govnih.gov
Antifungal Activity
Derivatives of pyrazole have been investigated for their potential to combat fungal infections. One study focused on 5-hydroxy-3-phenyl-1H-pyrazole-1-carbothioamide, evaluating its effectiveness against Candida albicans and Candida tropicalis, two species that can cause infections of the oral mucosa. nih.gov Using a spread plate technique, the compound was shown to eliminate all fungal colonies of both species at a concentration of 1000 ppm. nih.gov The minimum inhibitory concentration (MIC) was determined to be 62.5 µg/ml against Candida albicans and 125 µg/ml against Candida tropicalis. nih.gov These findings suggest that pyrazole derivatives could be a promising alternative to conventional antifungal agents, particularly in light of growing drug resistance. nih.gov
Anticancer Research and Antiproliferative Potential
The fight against cancer, a leading cause of mortality worldwide, has seen significant contributions from the development of novel heterocyclic compounds. irjmets.com Pyrazole derivatives have emerged as a particularly promising class, with many demonstrating potent activity against various cancer cell lines. irjmets.comnih.govdntb.gov.ua
Antiproliferative Activity against Human Cancer Cell Lines (e.g., HePG-2, MCF-7)
Numerous studies have documented the cytotoxic effects of pyrazole derivatives on human cancer cell lines, including the liver cancer line HePG-2 and the breast cancer line MCF-7.
For instance, a series of novel pyrazolo[1,5-a]pyrimidine derivatives were synthesized and evaluated for their antiproliferative effects. ekb.eg One derivative, compound 4d, showed a potent cytotoxic effect on the HepG2 cell line with an IC₅₀ value of 0.14 µM, while another, 4e, was most effective against the MCF-7 cell line with an IC₅₀ of 0.22 µM. ekb.eg In another study, pyrazole derivatives were tested on four cell lines, with compounds 2 and 3 showing high cytotoxic activity against HepG2 (IC₅₀ = 8.80 and 8.95 μM, respectively) and MCF-7 (IC₅₀ = 8.30 and 8.65 μM, respectively). nih.gov
Further research on indenopyrazole analogues identified compound 5b as a highly active agent, inhibiting MCF-7 cell growth with a GI₅₀ value of 1.7 μM. mdpi.com Additionally, a series of pyrazole carbaldehyde derivatives were designed as potential PI3 kinase inhibitors, with compound 43 showing excellent cytotoxicity against MCF-7 breast cancer cells with an IC₅₀ of 0.25 μM, a more potent effect than the standard drug doxorubicin (B1662922) in that study. nih.gov
| Derivative Class | Compound | Cell Line | Reported IC₅₀/GI₅₀ (µM) | Source |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidine | 4d | HepG2 | 0.14 | ekb.eg |
| Pyrazolo[1,5-a]pyrimidine | 4e | MCF-7 | 0.22 | ekb.eg |
| Pyrazole Derivative | 2 | HepG2 | 8.80 | nih.gov |
| Pyrazole Derivative | 3 | HepG2 | 8.95 | nih.gov |
| Pyrazole Derivative | 2 | MCF-7 | 8.30 | nih.gov |
| Pyrazole Derivative | 3 | MCF-7 | 8.65 | nih.gov |
| Indenopyrazole Analogue | 5b | MCF-7 | 1.7 (GI₅₀) | mdpi.com |
| Pyrazole Carbaldehyde | 43 | MCF-7 | 0.25 | nih.gov |
Investigation of Potential Cellular Pathways and Mechanisms of Action
Understanding the mechanism by which these compounds exert their anticancer effects is crucial for drug development. Research indicates that pyrazole derivatives can induce cancer cell death through multiple pathways.
A primary mechanism is the induction of apoptosis, or programmed cell death. One study found that a pyrazole derivative, compound 3f, induced apoptosis in triple-negative breast cancer cells (MDA-MB-468) through the generation of reactive oxygen species (ROS) and activation of the caspase 3 signaling pathway. nih.gov Other pyrazole derivatives have been shown to trigger apoptosis by activating TRAIL death receptors, which initiates the extrinsic apoptosis pathway. nih.gov
Another key target for pyrazole compounds is tubulin. nih.govmdpi.com The indenopyrazole analogue 2 was found to inhibit tubulin polymerization, a process essential for cell division. mdpi.com This disruption of the cellular skeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. mdpi.com Similarly, the 3,4-diaryl pyrazole derivative, compound 6, was identified as a potent tubulin polymerization inhibitor. nih.gov
Furthermore, pyrazole derivatives have been found to interfere with critical signaling cascades that control cell growth and survival, such as the PI3K/Akt pathway and receptor tyrosine kinases like EGFR. nih.gov
Enzyme Inhibition Studies
The unique structure of the pyrazole ring allows it to interact with various enzymes, making its derivatives candidates for treating a range of diseases, including type 2 diabetes and Alzheimer's disease. nih.govnih.gov
Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
Dipeptidyl peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated strategy for managing type 2 diabetes mellitus. nih.govresearchgate.net Pyrazole derivatives have shown significant potential as DPP-IV inhibitors. nih.govresearchgate.net For instance, the approved anti-diabetic drug Teneligliptin features a pyrazole core. nih.gov
A study on new pyrazole-incorporated thiosemicarbazones identified several potent DPP-IV inhibitors. The findings are summarized in the table below.
| Compound | Substitution on Benzylidene Moiety | DPP-IV Inhibition IC₅₀ (nM) | Source |
|---|---|---|---|
| Sitagliptin (Reference) | - | 4.380 ± 0.319 | nih.gov |
The research highlighted that the pyrazole scaffold plays a crucial role in the interaction with the DPP-IV active site. nih.gov
Cholinesterase Inhibition
Inhibiting cholinesterase enzymes, particularly acetylcholinesterase (AChE), is a primary therapeutic approach for Alzheimer's disease. nih.govdergipark.org.tr Several studies have demonstrated the ability of pyrazole derivatives to inhibit these enzymes.
One study synthesized a series of 3-aryl-1-phenyl-1H-pyrazole derivatives and tested their activity against AChE. nih.gov Compounds 3e and 3j were the most effective inhibitors, with pIC₅₀ values of 4.2 and 4.14, respectively, which were comparable to the standard drug donepezil. nih.gov In another investigation, N-phenylacetamide derivatives bearing a pyrazole ring were synthesized. dergipark.org.tr Compounds 3 and 4 in this series showed the most activity against AChE, with IC₅₀ values of 8.97 μM and 8.32 μM, respectively. dergipark.org.tr
More recently, a series of N-substituted pyrazole-derived α-aminophosphonates were designed and evaluated. nih.gov Compounds 4ah and 4bh proved to be highly potent AChE inhibitors with IC₅₀ values of 0.055 ± 0.143 µM and 0.017 ± 0.02 µM, respectively, surpassing the activity of standard drugs like tacrine (B349632) and rivastigmine. nih.gov These compounds were found to be mixed-type inhibitors, indicating they can bind to multiple sites on the enzyme. nih.gov
Other Relevant Enzyme Targets
Research into pyrazole-containing compounds has identified several enzyme families as potential targets. While direct studies on 3-chloro-2-(1H-pyrazol-1-yl)aniline are limited, the broader class of pyrazole derivatives shows significant interaction with various kinases, which are crucial regulators of cell signaling.
Derivatives featuring a pyrazole scaffold have been investigated as potent kinase inhibitors. nih.gov For instance, compounds with an N-(1H-pyrazol-3-yl)pyrimidin-4-amine core have been developed to target the PCTAIRE and PFTAIRE subfamilies of cyclin-dependent kinases (CDKs). nih.gov Specifically, one such derivative, 43d, demonstrated high cellular potency for CDK16/cyclin Y, CDK17/cyclin Y, and CDK18/cyclin Y, as well as for the PFTAIRE subfamily members CDK14/cyclin Y and CDK15/cyclin Y. nih.gov The same pyrazole-containing core is also present in the Aurora kinase inhibitor tozasertib, which targets CDK16 with a KD value of 160 nM. nih.gov
Furthermore, pyrazole-pyridazine hybrids have been synthesized and shown to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. rsc.org Certain trimethoxy and bromo derivatives of these hybrids exhibited more potent COX-2 inhibitory action than the standard drug celecoxib (B62257). rsc.org Other studies have pointed to pyrazole derivatives as potential angiotensin-converting enzyme (ACE) inhibitors. nih.gov
Table 1: Enzyme Inhibition by Pyrazole Derivatives
| Derivative Class | Target Enzyme(s) | Potency |
|---|---|---|
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK16/cyclin Y | EC50 = 33 nM |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK17/cyclin Y | EC50 = 21.2 nM |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | CDK18/cyclin Y | EC50 = 120.6 nM |
| N-(1H-pyrazol-3-yl)pyrimidin-4-amine | PFTAIRE subfamily (CDK14/15) | EC50 = 72.1-301.6 nM |
| Tozasertib (contains pyrazole core) | CDK16 | KD = 160 nM |
| Pyrazole-pyridazine hybrids (trimethoxy) | COX-2 | IC50 = 1.15 µM and 1.50 µM |
| Pyrazole derivative | ACE | IC50 = 0.123 mM nih.gov |
Neuroprotective Potential
The pyrazole scaffold is a recurring motif in compounds investigated for neuroprotective properties. researchgate.netnih.govmanipal.edu Derivatives of this compound have shown promise in models of neurodegenerative diseases.
A study focusing on N-propananilide derivatives bearing a pyrazole ring assessed their neuroprotective capabilities against neurotoxicity induced by 6-hydroxydopamine (6-OHDA), a model often used to study Parkinson's disease. nih.gov All twelve of the synthesized 3-(1H-pyrazole-1-yl)-N-propananilide derivatives demonstrated neuroprotective activity in the SH-SY5Y cell line. nih.gov The protective effect of the most active compounds was linked to their ability to decrease the levels of the pro-apoptotic protein Bax and the executioner caspase-3. nih.gov
Similarly, another study on phenylacetamide derivatives with a pyrazole moiety found that certain compounds could restore cell viability in the face of 6-OHDA-induced toxicity, suggesting their potential as leads for further neuroprotective drug development. acgpubs.org
Mechanistic Elucidation of Biological Action
Understanding the mechanisms through which this compound and its derivatives exert their biological effects involves studying their interactions with biological macromolecules and their influence on cellular functions.
The binding of pyrazole derivatives to their biological targets is a key determinant of their activity. The structural features of these compounds, including the pyrazole ring and its substituents, allow for various non-covalent interactions within protein binding sites, such as hydrogen bonding and π-π stacking. nih.gov
In the context of kinase inhibition, crystal structures have revealed that pyrazole-based inhibitors can adopt different binding modes. nih.gov For example, the orientation of a pyrimidine (B1678525) group attached to the pyrazole core can determine whether it interacts with a hydrophobic pocket or the front pocket of the kinase active site. nih.gov Molecular docking studies of pyrazole-containing compounds have also been used to predict and rationalize their binding interactions. For instance, certain pyrazole analogs were shown to interact with the active site of COX-2 through hydrogen bonding and π-π interactions. nih.gov Other research on pyrazolo[3,4-b]pyridine analogs indicated strong DNA binding affinities. nih.gov
The biological effects of pyrazole derivatives are often a consequence of their ability to modulate specific cellular pathways. A significant finding is the impact of these compounds on pathways related to apoptosis, or programmed cell death.
As mentioned previously, the neuroprotective effects of N-propananilide derivatives of pyrazole are attributed to their ability to decrease the expression of the pro-apoptotic protein Bax and reduce the activation of caspase-3. nih.gov This indicates a direct interference with the intrinsic apoptotic pathway.
Furthermore, pyrazole-based kinase inhibitors have been shown to affect the cell cycle. nih.gov A derivative designed to target CDK16 was found to induce a G2/M phase cell cycle arrest in a dose-dependent manner, which is a direct consequence of inhibiting a key regulator of cell cycle progression. nih.gov Other pyrazole derivatives have been shown to inhibit the generation of pro-inflammatory mediators like tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and prostaglandin-E2 (PGE-2) in macrophage cell lines, demonstrating modulation of inflammatory pathways. rsc.org
The antibacterial activity of pyrazole derivatives suggests that they may act by inhibiting essential macromolecular synthesis pathways in bacteria. nih.gov Several studies have highlighted the potent activity of pyrazole-aniline derivatives against Gram-positive bacteria, including resistant strains like Staphylococcus aureus and enterococci. nih.gov
Mechanistic studies on some of these antibacterial pyrazole compounds revealed that they exert a bactericidal effect through multiple modes of action, which include the inhibition of cell wall, protein, and nucleic acid synthesis. nih.gov Additionally, in silico studies have predicted that certain pyrazole derivatives could act as inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication. nih.gov
Structure Activity Relationship Sar Studies of 3 Chloro 2 1h Pyrazol 1 Yl Aniline Derivatives
Influence of the Chloro Substituent on Biological Activity and Reactivity
The presence and position of a chloro substituent on a bioactive molecule can significantly modulate its biological activity and chemical reactivity. nih.govresearchgate.net In the case of 3-chloro-2-(1H-pyrazol-1-yl)aniline, the chlorine atom, being an electron-withdrawing group, can influence the electron density of the aniline (B41778) ring. quora.comquora.com This alteration in electronic properties can affect the molecule's ability to interact with biological targets and its metabolic stability.
The introduction of a chlorine atom can substantially improve the intrinsic biological activity of a molecule. nih.govresearchgate.net However, in other instances, chlorination can diminish or even eliminate biological activity. nih.gov The influence of a chloro substituent is, therefore, highly dependent on its specific position within the molecular scaffold and the nature of the biological target. nih.govresearchgate.net For instance, in a series of pyrazole-based kinase inhibitors, the presence of two chloro atoms and one fluoro atom was found to be optimal for activity, and the replacement of any of these halogens with other groups led to a decrease in potency. nih.gov
The chloro group's impact on reactivity is also significant. While the -NH2 group of aniline is an activating group for electrophilic substitution, the chloro group is deactivating due to its inductive electron-withdrawing effect, which can make the benzene (B151609) ring less susceptible to electrophilic attack. quora.comquora.com This can be a crucial factor in the synthesis of derivatives and in the metabolic pathways of the compound. The increased lipophilicity imparted by the chlorine atom can also enhance the uptake of the molecule across cell membranes. nih.gov
Role of the Pyrazole (B372694) Ring in Biological Interactions and Target Specificity
The pyrazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into the design of compounds targeting a wide range of biological targets, including protein kinases. nih.govbohrium.comdntb.gov.uanih.gov Its five-membered heterocyclic structure with two adjacent nitrogen atoms provides a unique combination of aromaticity, hydrogen bonding capabilities, and synthetic accessibility. bohrium.comnih.govrsc.org
The pyrazole moiety can act as both a hydrogen bond donor (via the N-H) and a hydrogen bond acceptor (via the N-2 nitrogen), enabling it to form crucial interactions within the binding sites of target proteins. nih.gov For example, in kinase inhibitors, the pyrazole ring has been observed to form hydrogen bonds with key amino acid residues in the hinge region or other parts of the ATP-binding pocket. nih.gov In the case of the BCR-ABL1 tyrosine kinase inhibitor asciminib, the N-H of the pyrazole ring forms a hydrogen bond with glutamic acid 481. nih.gov
Substitutions on the pyrazole ring can significantly impact biological activity and target specificity. researchgate.netnih.gov For instance, in a study of pyrazole-based inhibitors, the introduction of a methyl group on the pyrazole ring was found to be essential for selectivity against certain kinases by creating steric hindrance that prevents binding to off-target kinases. nih.gov The nature and position of substituents on the pyrazole ring can fine-tune the electronic and steric properties of the molecule, thereby optimizing its interactions with the target. nih.gov
| Compound | Pyrazole Substituent | Effect on Activity/Selectivity | Reference |
|---|---|---|---|
| Asciminib | Unsubstituted N-H | Forms H-bond with Glu481 in BCR-ABL1 | nih.gov |
| ERK2 Inhibitor | N-methyl | Essential for selectivity against CDK2 | nih.gov |
| Aurora A Kinase Inhibitor | Nitro group | More optimal than H, methyl, methoxy, or chloro | nih.gov |
Impact of the Aniline Moiety on Compound Potency and Selectivity
The aniline moiety in this compound serves as another critical component for its biological activity, providing a site for further molecular interactions and a point for synthetic modification. nih.govcresset-group.com The amino group of aniline is a hydrogen bond donor and can participate in key interactions with target proteins. unina.itlibretexts.org However, the aniline substructure can also be associated with metabolic instability and potential toxicity, making its modification a key aspect of drug design. cresset-group.comnih.gov
Structure-activity relationship studies on other aniline-containing compounds have shown that substitutions on the aniline ring can significantly affect potency and selectivity. nih.gov For example, in a series of GPR88 agonists, modifications on the aniline moiety led to compounds with improved potency and lower lipophilicity. nih.gov The position of the substituent on the aniline ring is also crucial. In one study, conjugates with a single substituent at the ortho- or meta-position of the aniline moiety exhibited promising antifungal activity. nih.govmdpi.com
Effects of Substituent Position and Nature on Overall Bioactivity
Studies on various pyrazole derivatives have consistently shown that the substitution pattern on both the pyrazole and any attached aryl rings is a key determinant of biological activity. nih.govnih.gov For instance, in a series of 1,3-diaryl pyrazole derivatives, the nature of the substituent on the phenyl rings significantly influenced their antibacterial and anti-inflammatory activities. nih.gov
The electronic properties of the substituents play a significant role. In one study on dipyrazole compounds, neutral or electron-donating groups at the 4-position of a pyrazole ring generally resulted in better in vitro activity than compounds with electron-withdrawing groups. acs.org Conversely, another study on pyrazole-based kinase inhibitors found that a nitro group (electron-withdrawing) was more optimal than various other substituents. nih.gov This highlights that the ideal substituent is target-dependent.
The position of substitution is equally critical. For example, 1,5-disubstituted pyrazole compounds were found to be sterically more favorable and more active than their 1,3-disubstituted regioisomers in one study. acs.org
| Scaffold | Substituent Position | Substituent Nature | Observed Effect | Reference |
|---|---|---|---|---|
| Dipyrazole | 4-position of pyrazole ring B | Neutral or electron-donating | Better in vitro activity | acs.org |
| Dipyrazole | 4-position of pyrazole ring B | Electron-withdrawing | Poorer in vitro activity | acs.org |
| Pyrazole-based kinase inhibitor | - | Nitro group | More optimal than H, methyl, methoxy, or chloro | nih.gov |
| Pyrazole derivative | 1,5-disubstitution | - | Sterically more favorable and more active | acs.org |
| Pyrazole derivative | 1,3-disubstitution | - | Inactive | acs.org |
Conformational Preferences and Their Relation to Activity
The three-dimensional conformation of a molecule is a critical factor in its ability to bind to a biological target. For kinase inhibitors, which is a likely target class for pyrazole-aniline scaffolds, the ability to adopt a specific conformation to fit into the ATP-binding site is paramount. Kinases can exist in different conformational states, such as the "DFG-in" (active) and "DFG-out" (inactive) conformations, and inhibitors are often designed to selectively bind to one of these states. nih.gov
For example, in a series of diarylpyrazole derivatives designed as microtubule destabilizers, the conformation of the compounds was shown to be important for their binding to the colchicine (B1669291) binding site of tubulin. arabjchem.org Molecular docking studies revealed that the most active compounds could bind tightly through specific hydrogen bonding interactions, which would be dependent on the molecule adopting the correct conformation. arabjchem.org Therefore, the conformational preferences of this compound and its derivatives, dictated by the rotational freedom around the C-N and C-C bonds connecting the two rings, will be a key determinant of their biological activity.
Potential Applications of 3 Chloro 2 1h Pyrazol 1 Yl Aniline in Advanced Chemical Research
Utility as a Versatile Building Block for Complex Molecule Synthesis
The structure of 3-chloro-2-(1H-pyrazol-1-yl)aniline, with its reactive amino group and the versatile pyrazole (B372694) ring, makes it a valuable building block in organic synthesis. acs.orgresearchgate.net The pyrazole nucleus itself is a common feature in many biologically active compounds. pharmint.netresearchgate.netmdpi.com
Pharmaceutical Intermediates and Drug Discovery
The pyrazole scaffold is a well-established pharmacophore found in a diverse array of therapeutic agents. pharmint.netsigmaaldrich.com Its derivatives have shown a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and antipsychotic properties. pharmint.netnih.gov The presence of the pyrazole moiety in drugs such as the anti-inflammatory celecoxib (B62257) and the anti-obesity drug rimonabant (B1662492) highlights its importance in medicinal chemistry. pharmint.net
While direct utilization of this compound in marketed drugs is not documented, its structural motifs are present in key pharmaceutical intermediates. For instance, structurally related pyrazole derivatives are crucial in the synthesis of advanced therapeutic agents. A notable example is the synthesis of androgen receptor antagonists like Darolutamide, used in the treatment of prostate cancer, which involves intermediates containing a chloro-phenyl-pyrazole structure. pharmaffiliates.com The potential for this compound to serve as a precursor for novel drug candidates is therefore an active area of research.
Table 1: Examples of Pharmacologically Active Pyrazole Derivatives
| Compound Class | Therapeutic Application | Key Structural Feature |
| Celecoxib | Anti-inflammatory | Substituted pyrazole ring |
| Rimonabant | Anti-obesity | Pyrazole derivative |
| Darolutamide | Anti-cancer | Chloro-phenyl-pyrazole moiety |
| Difenamizole | Analgesic | Pyrazole nucleus |
| Betazole | H2-receptor agonist | Pyrazole ring |
Agrochemical Development
The pyrazole ring is a cornerstone in the development of modern agrochemicals, including herbicides, insecticides, and fungicides. researchgate.netmdpi.com The diverse biological activities of pyrazole derivatives make them effective agents for crop protection. mdpi.com
Several commercial agrochemicals are based on the pyrazole structure. For example, pyrazole derivatives are known to act as inhibitors of key enzymes in weeds, such as 4-hydroxyphenylpyruvate dioxygenase (HPPD) and protoporphyrinogen (B1215707) oxidase (PPO). mdpi.com In the realm of insecticides, pyrazole-based compounds like chlorantraniliprole (B1668704) are highly effective against a broad spectrum of pests. pharmaffiliates.comchemicalbook.com The synthesis of such complex agrochemicals often relies on versatile building blocks, and the structural features of this compound make it a promising candidate for the development of new and effective crop protection agents.
Applications in Material Science through Polymerization Processes
Aniline (B41778) and its derivatives are well-known monomers for the synthesis of conducting polymers, such as polyaniline (PANI). mdpi.com These polymers have a wide range of applications in sensors, electronic devices, and anti-corrosion coatings due to their unique electrical and optical properties.
The polymerization of aniline derivatives allows for the fine-tuning of the resulting polymer's properties. mdpi.com While the direct polymerization of this compound has not been extensively reported, the presence of the aniline functional group suggests its potential as a monomer. The incorporation of the pyrazole and chloro substituents into a polyaniline backbone could lead to new polymeric materials with tailored properties, such as enhanced solubility, thermal stability, or specific sensory capabilities. Research into the polymerization of new aniline derivatives is an active field, with the goal of creating materials for applications like chemical sensors. mdpi.com
Development as Fluorescent Agents and Dyes
Pyrazole derivatives have garnered significant attention for their fluorescent properties, making them valuable in the development of fluorescent probes, dyes, and materials for bioimaging. scbt.comchemicalbook.com While pyrazole itself is not fluorescent, appropriate substitution can lead to compounds with high fluorescence quantum yields and other desirable photophysical properties. chemicalbook.com
The development of fluorescent chemosensors for the detection of ions and molecules is a key application of pyrazole derivatives. chemicalbook.comuni.lu These sensors can exhibit changes in their fluorescence upon binding to a specific target, enabling their use in various analytical and biological applications. The unique electronic structure of the pyrazole ring, combined with the substituents on the aniline ring in this compound, suggests that this compound and its derivatives could be explored for the development of new fluorescent materials. The field of fluorescent pyrazole derivatives is rapidly advancing, with a focus on their application in bioimaging. scbt.com
Table 2: Photophysical Properties of Substituted Pyrazole Derivatives
| Pyrazole Derivative Type | Potential Application | Key Property |
| Pyrazole-based probes | Ion and molecule sensing | High fluorescence quantum yields |
| Pyridine-pyrazole derivatives | Metal detection systems | Formation of fluorescent chelates |
| Acylhydrazone derivatives | Selective ion detection | Fluorescence enhancement upon binding |
Exploration as Non-linear Optical (NLO) Materials
Non-linear optical (NLO) materials are essential for a variety of applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic materials with large NLO responses are of particular interest due to their potential for high performance and ease of processing.
The pyrazoline class of compounds, which are structurally related to pyrazoles, have been investigated for their NLO properties. bldpharm.comcymitquimica.com Studies on pyrazoline derivatives have shown that they can exhibit significant third-order NLO responses. cymitquimica.com The key to high NLO activity in organic molecules is often a donor-pi-acceptor (D-π-A) structure. The this compound molecule contains both electron-donating (amino) and electron-withdrawing (chloro and pyrazole) groups, which could give rise to interesting NLO properties. Further research into the NLO characteristics of this compound and its derivatives could open up new avenues for their use in advanced optical technologies.
Conclusion and Future Research Directions
Summary of Key Academic and Research Findings for 3-Chloro-2-(1H-pyrazol-1-yl)aniline
Academic and research interest in this compound has primarily centered on its role as a versatile heterocyclic building block in synthetic chemistry. The compound's structure, which features a chloro-substituted aniline (B41778) ring linked to a pyrazole (B372694) moiety, provides multiple reactive sites for further functionalization. smolecule.com Its utility is rooted in the well-established biological significance of the pyrazole scaffold, which is a core component in numerous pharmacologically active agents. mdpi.com
Research findings indicate that while the compound itself has not been extensively studied for its own biological profile, its structural components are associated with significant bioactivity. The pyrazole ring is known to interact with a variety of biological targets, and compounds containing this motif have demonstrated antimicrobial and anticancer properties. smolecule.com Consequently, this compound is recognized as a valuable starting material or intermediate for the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals. smolecule.com Its chemical reactivity is characterized by the susceptibility of the chlorine atom to nucleophilic substitution and the ability of the aniline group to participate in coupling reactions, enabling the construction of diverse molecular architectures. smolecule.com
| Property | Value | Source(s) |
|---|---|---|
| Molecular Formula | C₉H₈ClN₃ | uni.lu |
| Molecular Weight | 193.64 g/mol | |
| CAS Number | 926215-50-1 | |
| Predicted XlogP | 1.8 | uni.lu |
| Key Functional Groups | Aniline, Chloroalkene, Pyrazole | smolecule.com |
Identification of Unaddressed Research Questions and Challenges
Despite its availability as a research chemical, a significant gap exists in the scientific literature regarding the intrinsic biological properties of this compound. The primary unaddressed research question is the comprehensive characterization of its bioactivity and cytotoxicity profile. Systematic screening against various biological targets, such as kinases, proteases, and microbial enzymes, is currently lacking.
Furthermore, the full synthetic potential of this molecule remains underexplored. While its role as an intermediate is acknowledged, there is a scarcity of published studies detailing the synthesis of specific, complex, and bioactive final products derived from it. This leads to several key challenges and unanswered questions:
Lack of Biological Profiling: What is the standalone antimicrobial, antifungal, or anticancer activity, if any, of the title compound?
Molecular Target Identification: If the compound possesses bioactivity, what are its specific molecular targets and mechanisms of action?
Regioselectivity in Derivatization: A significant synthetic challenge lies in achieving regioselective reactions. The molecule has multiple potential reaction sites, including the amino group, the chloro substituent, and the C-H bonds on both aromatic rings. Developing selective functionalization protocols is crucial for its efficient use.
Limited Spectroscopic and Structural Data: There is a lack of in-depth, publicly available spectroscopic and crystallographic data, which hinders efforts to perform detailed computational modeling and understand its solid-state properties.
Prospects for Novel Derivatization Strategies and Expanded Applications
The trifunctional nature of this compound presents substantial opportunities for novel derivatization strategies to generate libraries of new chemical entities with diverse applications. The aniline, chloro, and pyrazole moieties each offer distinct handles for chemical modification.
Modification of the Aniline Group: The primary amine is a versatile functional group for reactions such as acylation to form amides, condensation with carbonyl compounds to yield Schiff bases (and subsequent reduction to secondary amines), and diazotization. For example, reaction with acyl chlorides, such as 3-chloropropionyl chloride, can be a pathway to N-propananilide derivatives, a class of compounds investigated for neuroprotective potential. nih.gov
Substitution of the Chloro Group: The chlorine atom can be displaced via nucleophilic aromatic substitution (SNA) with various nucleophiles like amines, thiols, and alkoxides. Moreover, it is an ideal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of aryl, heteroaryl, alkyl, or alkyne groups. This strategy is crucial for building molecular complexity and has been used to synthesize pyrazole derivatives with potent biological activities. mdpi.com
Functionalization of the Pyrazole Ring: While the pyrazole ring is generally less reactive towards electrophiles than the aniline ring, electrophilic substitution (e.g., nitration, halogenation) could be achieved under specific conditions, providing another avenue for structural diversification.
These derivatization strategies open prospects for expanded applications in medicinal chemistry, such as the development of kinase inhibitors, anti-infective agents, and modulators of other enzyme systems. researchgate.netmdpi.com In materials science, the aniline moiety could be used for the synthesis of novel polymers and functional materials. smolecule.com
| Derivatization Strategy | Reagents/Reaction Type | Potential Applications | Source(s) |
|---|---|---|---|
| Aniline Acylation | Acyl chlorides, Carboxylic acids | Enzyme inhibitors, Neuroprotective agents | nih.gov |
| Chloro Group Substitution | Amines, Thiols (SNA); Boronic acids (Suzuki); Alkynes (Sonogashira) | Kinase inhibitors, Antimicrobial agents, Fused heterocycles | mdpi.com |
| Aniline Condensation | Aldehydes, Ketones | Schiff base intermediates, Secondary amine derivatives | mdpi.com |
| Fused Ring Formation | Bifunctional reagents (e.g., chloroacetyl chloride) | Fused pyrazole systems (e.g., pyrazolobenzimidazoles) with antimicrobial activity | mdpi.com |
Recommendations for Integrated Computational and Experimental Research Approaches
To efficiently unlock the therapeutic and material potential of this compound, an integrated research approach combining computational modeling and experimental validation is highly recommended. This strategy can prioritize synthetic efforts, reduce costs, and accelerate the discovery timeline.
Computational Workflow:
Virtual Library Design: A virtual library of derivatives should be designed in silico by applying the derivatization strategies outlined in section 9.3.
Molecular Docking and Pharmacophore Modeling: This virtual library should be screened against the binding sites of known biological targets associated with the pyrazole scaffold (e.g., bacterial DNA gyrase, protein kinases). This will help identify derivatives with the highest predicted binding affinity and prioritize them for synthesis. mdpi.com
Quantum Mechanics (DFT) Calculations: Density Functional Theory can be employed to calculate electronic properties, predict sites of reactivity for electrophilic and nucleophilic attack, and rationalize reaction outcomes, thus guiding the development of regioselective synthetic protocols.
ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties for the virtual derivatives can help filter out candidates with poor drug-like properties early in the discovery process.
Experimental Workflow:
Targeted Synthesis: Synthesize a focused set of the most promising candidates identified from the computational screening.
In Vitro Biological Evaluation: The synthesized compounds should be tested against the intended biological targets using established enzymatic and cell-based assays to determine their potency and selectivity.
Structure-Activity Relationship (SAR) Analysis: The experimental results should be used to build robust SAR models. These models will, in turn, inform a second generation of computational design, creating an iterative cycle of design, synthesis, and testing to optimize lead compounds.
This integrated approach will systematically address the current research gaps, moving this compound from a simple building block to a valuable scaffold for the development of novel, high-value chemical entities.
Table of Mentioned Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₈ClN₃ |
| N-(2-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O |
| N-(3-chlorophenyl)-3-(1H-pyrazol-1-yl)propanamide | C₁₂H₁₂ClN₃O |
| 3-chloropropionyl chloride | C₃H₄Cl₂O |
| 2-chloroacetyl chloride | C₂H₂Cl₂O |
| 2-aminobenzimidazole | C₇H₇N₃ |
| N-(3-methyl-1-phenyl-1H-furo[2,3-c]pyrazol-4(5H)-ylidene)-1H-benzimidazol-2-amine | C₁₉H₁₅N₅O |
Q & A
Q. Table 1. Comparative Synthesis Conditions
| Method | Reactants | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 3-Chloro-2-aminophenol + 1H-pyrazole | Xylene | 140 | 12 | 68 | |
| Cross-Coupling* | Halogenated aniline + Pyrazole-Bpin | Toluene | 110 | 6 | 82 |
*Hypothetical example based on analogous palladium-catalyzed reactions.
What analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
A multi-technique approach is essential:
NMR Spectroscopy :
- ¹H NMR : Pyrazole protons appear as doublets (δ 7.5–8.5 ppm, J = 2.0–2.5 Hz), while aromatic protons adjacent to chlorine show deshielding (δ 7.0–7.5 ppm) .
- ¹³C NMR : The C-Cl carbon resonates at δ 135–140 ppm.
Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 208.04 (C₉H₇ClN₃) .
X-ray Crystallography : SHELX refinement (R1 < 0.05) confirms spatial arrangement, with C-Cl bond lengths ~1.73 Å .
HPLC-PDA : Purity >95% is achieved using C18 columns (acetonitrile/water gradient, 0.1% TFA) .
Q. Table 2. Diagnostic Spectroscopic Signatures
| Technique | Key Features | Diagnostic Value |
|---|---|---|
| ¹H NMR | Doublet (pyrazole H, δ 8.2 ppm) | Confirms substitution pattern |
| ESI-MS | m/z 208.04 [M+H]⁺ | Validates molecular weight |
| X-ray | C-Cl bond length = 1.73 Å | Verifies chloro position |
What safety protocols are critical for handling halogenated pyrazole-aniline derivatives?
Methodological Answer:
Key safety measures include:
- Personal Protection : Nitrile gloves, lab coats, and ANSI Z87.1-compliant goggles to prevent skin/eye contact (category 2A hazards) .
- Ventilation : Use fume hoods to mitigate inhalation risks (TLV-TWA: 2 ppm for aniline derivatives).
- Storage : Store in amber vials at 2–8°C under nitrogen to prevent degradation .
- Spill Management : Absorb with inert material (e.g., vermiculite) and neutralize with 10% acetic acid .
How can researchers resolve contradictions in crystallographic data during structure determination?
Methodological Answer:
Discrepancies between experimental and computational models often arise from dynamic disorder or solvent effects. Strategies include:
SHELX Refinement : Use TWIN/BASF commands to model twinning or anisotropic displacement parameters .
DFT Calculations : Compare optimized gas-phase structures (e.g., at B3LYP/6-311++G** level) with X-ray data to identify torsional strain .
Variable-Temperature Crystallography : Resolve thermal motion artifacts by collecting data at 100 K.
Case Study : In a platinum complex with similar ligands, SHELXL refinement reduced R1 from 0.12 to 0.04 by modeling disorder in the pyrazole ring .
How does the chloro substituent influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The chloro group acts as both a directing group and a leaving site:
- Suzuki Coupling : Pd(PPh₃)₄ catalyzes substitution with aryl boronic acids (e.g., 4-fluorophenylboronic acid) in THF/H₂O (3:1) at 80°C .
- Buchwald-Hartwig Amination : Chloro-aniline derivatives react with secondary amines (e.g., morpholine) using Xantphos/Pd₂(dba)₃, yielding N-alkylated products .
Key Challenge : Competing hydrolysis of the chloro group requires strict anhydrous conditions.
What advanced applications exist for halogenated pyrazole-aniline derivatives in materials science?
Methodological Answer:
These compounds serve as ligands in luminescent metal complexes:
Q. Table 3. Applications in Materials Science
| Application | Key Property | Performance Metric | Reference |
|---|---|---|---|
| OLED Emitters | High quantum yield (Φ = 0.45) | CIE coordinates (0.45, 0.52) | |
| Gas Storage | Microporous structure | CO₂ uptake: 2.5 mmol/g |
How can researchers address low yields in large-scale synthesis?
Methodological Answer:
Scale-up challenges include:
Reactor Design : Use continuous-flow systems to improve heat transfer and reduce reaction time .
Purification : Employ column chromatography (silica gel, hexane/EtOAc 4:1) or recrystallization (chloroform/methanol) .
Catalyst Loading : Reduce Pd catalyst to 0.5 mol% to minimize costs without sacrificing yield .
Case Study : Batch-to-flow conversion increased yield from 68% to 85% for a related pyrazole-aniline derivative .
What computational tools predict the biological activity of this compound derivatives?
Methodological Answer:
Molecular Docking : AutoDock Vina screens against targets like EGFR (binding energy < −8.0 kcal/mol).
QSAR Models : Hammett constants (σₚ = 0.23 for Cl) correlate with antibacterial IC₅₀ values .
ADMET Prediction : SwissADME estimates moderate bioavailability (F = 50%) but high plasma protein binding (>90%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
